Biotin-PEG3-hydrazide
Description
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27)/t14-,15-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSZDYSRRYIJV-MPGHIAIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Biotin-PEG3-hydrazide: A Keystone Reagent for Site-Specific Bioconjugation
Foreword: Precision in Bioconjugation
In the intricate landscape of bioconjugation, the ability to selectively and stably modify biomolecules is paramount. For researchers, scientists, and drug development professionals, the choice of a labeling reagent can dictate the success of an entire experimental cascade, from fundamental biological inquiry to the development of life-saving therapeutics. This guide provides a comprehensive technical overview of Biotin-PEG3-hydrazide, a heterobifunctional linker that has emerged as a critical tool for the site-specific biotinylation of glycoproteins, antibodies, and other carbohydrate-bearing molecules. Moving beyond a simple recitation of protocols, we will delve into the chemical principles, strategic considerations, and field-proven applications that underscore the utility of this versatile reagent. Our focus will be on not just the "how," but the "why," empowering you to make informed decisions in your own research endeavors.
The Molecular Architecture of this compound: A Tripartite Design for Optimal Functionality
This compound is a molecule meticulously designed with three key functional domains: a biotin moiety for high-affinity binding, a polyethylene glycol (PEG) spacer, and a hydrazide reactive group. Each component plays a crucial role in its overall performance.
-
The Biotin Moiety: This vitamin (B7) forms one of the strongest known non-covalent interactions in nature with avidin and streptavidin proteins. This exceptionally high affinity and specificity make biotin an ideal tag for the detection, purification, and immobilization of biomolecules.
-
The PEG3 Spacer: The tri-ethylene glycol spacer is not merely a linker; it is a critical determinant of the reagent's physicochemical properties. This hydrophilic chain imparts several key advantages:
-
Enhanced Aqueous Solubility: The PEG spacer significantly increases the water solubility of the entire molecule, facilitating its use in aqueous buffers common to biological experiments.[1]
-
Reduced Steric Hindrance: The length of the PEG3 spacer physically separates the biotin from the conjugated biomolecule, minimizing the potential for steric hindrance and ensuring efficient binding of the biotin to avidin or streptavidin.
-
Improved Pharmacokinetics (in Drug Development): In the context of antibody-drug conjugates (ADCs), PEGylation is a well-established strategy to improve the solubility, stability, and circulation half-life of the conjugate, while potentially reducing its immunogenicity.
-
-
The Hydrazide Reactive Group: This nucleophilic group provides the reagent's specificity. The hydrazide (-NH-NH2) selectively reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.[2] This targeted reactivity is the cornerstone of its utility in site-specific labeling.
Below is a visual representation of the logical relationship between these components.
Caption: Functional components of this compound.
The Chemistry of Hydrazone Formation: A Site-Specific Labeling Strategy
The primary application of this compound lies in its ability to label glycoproteins and other carbohydrate-containing molecules. This is achieved through a two-step process: the oxidation of cis-diols within the sugar moieties to create aldehyde groups, followed by the reaction of these aldehydes with the hydrazide group of the biotinylation reagent.
Generation of Aldehyde Groups via Periodate Oxidation
Glycoproteins possess carbohydrate chains that can be selectively targeted for modification. The vicinal diols (or cis-diols) present in sugar residues, such as sialic acid, can be gently oxidized using sodium meta-periodate (NaIO₄) to cleave the carbon-carbon bond and generate two aldehyde groups.[3] This reaction is highly specific for cis-diols and can be performed under mild conditions, preserving the overall integrity of the protein.
The kinetics of periodate oxidation of carbohydrates have been studied, and the reaction is typically carried out in an acidic buffer (pH 3-6.5) to be effective.[3][4][5][6] The reaction proceeds faster at elevated temperatures, but for sensitive biomolecules, it is often performed at 4°C to minimize potential side reactions.[3]
The Mechanism of Hydrazone Bond Formation
Once aldehyde groups are introduced onto the glycoprotein, this compound is added. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of the aldehyde, forming a tetrahedral intermediate. This intermediate then dehydrates to form a stable hydrazone bond (a type of Schiff base).
This reaction is most efficient in a slightly acidic environment, typically between pH 4 and 6.[2] This pH range represents a compromise: at lower pH, the hydrazide becomes protonated and thus less nucleophilic, slowing the reaction. At higher pH, the acid-catalyzed dehydration of the tetrahedral intermediate becomes less efficient.[7] The use of an aniline catalyst can significantly accelerate the rate of hydrazone formation, even at neutral pH, by forming a more reactive Schiff base intermediate with the aldehyde.[8][9][10]
The workflow for glycoprotein biotinylation is depicted below.
Caption: Glycoprotein biotinylation workflow.
Stabilizing the Hydrazone Bond: The Role of Reduction
The hydrazone bond is relatively stable under physiological conditions but can be susceptible to hydrolysis, particularly at acidic pH.[1][11] For applications requiring long-term stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN).[12][13]
Sodium cyanoborohydride is a particularly suitable reagent for this purpose because it is a weaker reducing agent than sodium borohydride and will selectively reduce the iminium ion intermediate of the hydrazone without reducing the aldehyde groups on the glycoprotein.[14][15] This selective reduction is crucial for maintaining the integrity of the biomolecule. However, it is important to note that commercial sodium cyanoborohydride can contain free cyanide as an impurity, which can lead to the formation of undesired side products.[16] Therefore, using a high-purity source of the reducing agent is recommended.
Strategic Advantages over Amine-Reactive Biotinylation
The most common method for biotinylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines found on lysine residues and the N-terminus of the protein.[17][18] While effective, this approach has several potential drawbacks that are overcome by using this compound:
| Feature | This compound (Carbohydrate-directed) | NHS-Ester Biotin (Amine-directed) |
| Site-Specificity | High: Targets glycosylation sites, often located away from the protein's active site. | Low: Reacts with all accessible primary amines, which can be numerous and randomly distributed. |
| Impact on Protein Function | Minimal: Less likely to disrupt antigen-binding sites or other functional domains.[13] | Potential for significant disruption if lysines are present in the active site.[17] |
| Homogeneity of Conjugate | Higher: Results in a more homogeneous population of biotinylated molecules. | Lower: Produces a heterogeneous mixture with varying numbers and locations of biotin labels. |
| Applications | Ideal for antibodies, glycoproteins, and other carbohydrate-containing molecules. | Broadly applicable to most proteins, but with less control over the site of modification. |
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in a wide range of applications.
Glycoprotein Research
The ability to selectively label glycoproteins allows for their specific detection, purification, and functional analysis. This is particularly important in proteomics, where identifying and characterizing glycoproteins within complex biological samples is a significant challenge.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The site of drug conjugation is a critical parameter that influences the efficacy, safety, and stability of the ADC. This compound offers a strategy for the site-specific conjugation of drugs to the carbohydrate moieties of an antibody, which are typically located on the Fc region, away from the antigen-binding site. This approach can lead to the production of more homogeneous ADCs with improved therapeutic indices. While direct conjugation of a drug via a hydrazone bond is possible, the this compound linker can also be used in a pre-targeting approach, where the biotinylated antibody is administered first, followed by a streptavidin-drug conjugate. This strategy has been explored to improve the safety and efficacy of ADCs.[19]
The hydrazone bond's susceptibility to hydrolysis at lower pH is a particularly attractive feature for ADC design.[1] Once an ADC is internalized by a cancer cell into the acidic environment of the endosomes and lysosomes, the hydrazone linker can be cleaved, releasing the cytotoxic payload precisely where it is needed.[20]
While there are many ongoing preclinical and clinical studies of ADCs, specific examples utilizing this compound are often proprietary.[21][22][23][24] However, the principles of site-specific conjugation via carbohydrate moieties and the use of pH-sensitive linkers are well-established in the field.
Experimental Protocol: Biotinylation of a Glycoprotein
This protocol provides a general framework for the biotinylation of a glycoprotein using this compound. It is essential to optimize the conditions for each specific glycoprotein and application.
Materials
-
Glycoprotein of interest
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN) (optional, for reduction)
-
Aniline (optional, as a catalyst)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes
-
DMSO (for dissolving this compound)
Step-by-Step Methodology
Step 1: Oxidation of the Glycoprotein
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Freshly prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
Remove the excess periodate by passing the solution through a desalting column equilibrated with the Reaction Buffer.
Step 2: Biotinylation with this compound
-
Freshly prepare a 50 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 1-5 mM. The optimal molar excess of the biotinylation reagent should be determined empirically.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
Step 3: (Optional) Reduction of the Hydrazone Bond
-
To the biotinylated glycoprotein solution, add a freshly prepared solution of sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate the reaction for 1 hour at room temperature.
-
Remove the excess reducing agent by desalting or dialysis.
Validation of Biotinylation
The extent of biotinylation can be determined using various methods, including:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay: This colorimetric assay provides a quantitative measure of biotin incorporation.
-
Western blotting: The biotinylated protein can be detected using a streptavidin-HRP conjugate.
-
Mass spectrometry: This technique can be used to determine the precise number and location of biotin labels.
Conclusion: A Precision Tool for Modern Bioconjugation
This compound stands as a testament to the power of rational design in chemical biology. Its tripartite structure provides a unique combination of high-affinity tagging, improved physicochemical properties, and site-specific reactivity. For researchers working with glycoproteins, antibodies, and in the burgeoning field of antibody-drug conjugates, this reagent offers a level of precision and control that is often unattainable with more traditional biotinylation methods. By understanding the underlying chemical principles and carefully optimizing reaction conditions, scientists can harness the full potential of this compound to advance their research and development goals.
References
-
Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PMC - NIH. [Link]
-
Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs). PubMed. [Link]
-
Investigation of the stability of aromatic hydrazones in plasma and related biological material. PubMed. [Link]
-
Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones. ResearchGate. [Link]
-
Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
-
Kinetics of the oxidation of hydrazine by periodate. Journal of the Chemical Society, Dalton Transactions. [Link]
-
ADC Case Studies: Overcoming Challenges in Bioanalytical and CMC Characterization. BioAgilytix. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents. PMC - NIH. [Link]
-
The kinetics of periodate oxidation of carbohydrates: A calorimetric approach. ResearchGate. [Link]
-
Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. NIH. [Link]
-
ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. [Link]
-
The kinetics of periodate oxidation of carbohydrates 2. Polymeric substrates. PubMed. [Link]
-
Sodium cyanoborohydride. Organic Chemistry Portal. [Link]
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. [Link]
-
This compound. BPS Bioscience. [Link]
-
ADCs- Preclinical and Clinical Updates. PEGS Boston. [Link]
-
Kinetics of Periodate-Mediated Oxidation of Cellulose. research.chalmers.se. [Link]
-
Adriamycin(hydrazone)-antibody conjugates require internalization and intracellular acid hydrolysis for antitumor activity. PubMed. [Link]
-
Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Study on the Properties and Applications of Biotin-Ss-NHS Ester. Oreate AI Blog. [Link]
-
Advances in preclinical evaluation of experimental antibody-drug conjugates. Taylor & Francis Online. [Link]
-
Sodium Cyanoborohydride. G-Biosciences. [Link]
-
Hydrazone covalent adaptable networks modulate extracellular matrix deposition for cartilage tissue engineering. PMC - NIH. [Link]
-
Difference between NHS-LC and NHS-SS biotin? ResearchGate. [Link]
-
(PDF) Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. ResearchGate. [Link]
-
Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. PMC - NIH. [Link]
-
Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. ResearchGate. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Hydrazide- Biotin. Interchim. [Link]
-
NHS-cleavable-Biotins. Interchim. [Link]
-
Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation. PMC - NIH. [Link]
Sources
- 1. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics of periodate oxidation of carbohydrates 2. Polymeric substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic catalysis of p -substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00871D [pubs.rsc.org]
- 10. Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. Sodium cyanoborohydride [organic-chemistry.org]
- 15. interchim.fr [interchim.fr]
- 16. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. interchim.fr [interchim.fr]
- 19. Rapid conjugation of antibodies to toxins to select candidates for the development of anticancer Antibody-Drug Conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Adriamycin(hydrazone)-antibody conjugates require internalization and intracellular acid hydrolysis for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. go.bioagilytix.com [go.bioagilytix.com]
- 22. ADCs- Preclinical and Clinical Updates [pegsummit.com]
- 23. oaepublish.com [oaepublish.com]
- 24. researchgate.net [researchgate.net]
Introduction: Understanding the Biotin-PEG3-hydrazide Molecule
An In-Depth Technical Guide to the Storage and Stability of Biotin-PEG3-hydrazide
This compound is a specialized biotinylation reagent designed for the covalent labeling of biomolecules.[1][2] Its utility in drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs), and in proteomic studies stems from its unique trifunctional structure.[1] To leverage this reagent effectively and ensure experimental reproducibility, a thorough understanding of its properties, particularly its storage requirements and stability profile, is paramount.
This guide provides a detailed examination of the factors influencing the stability of this compound, the chemical principles behind its degradation, and validated protocols for its handling, storage, and stability assessment.
The molecule consists of three key components, each conferring specific functionalities:
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust detection and purification of labeled molecules.[3]
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and minimizes non-specific binding.[1][4][5][6]
-
Hydrazide Group (-C(=O)NHNH₂): A reactive functional group that readily condenses with aldehydes and ketones, which can be generated by oxidizing the carbohydrate moieties of glycoproteins, to form a stable hydrazone bond.[1][2][]
Figure 2: Primary degradation pathways for this compound.
Hydrolysis
The hydrazide functional group is an amide derivative and can undergo hydrolysis to yield a carboxylic acid and hydrazine. This reaction is catalyzed by both acid and base. [8][9]While the hydrazone bond formed upon reaction with an aldehyde is known to be pH-sensitive (cleavable at low pH), the parent hydrazide is also susceptible to hydrolysis, particularly if stored improperly in aqueous solutions. [10][11][12]
-
Mechanism: The process typically involves nucleophilic attack by water on the carbonyl carbon of the hydrazide. [11]* Prevention: Store the reagent in its solid, desiccated form. [2]When in solution, use an anhydrous solvent like DMSO and minimize contact with water until the final reaction step.
Oxidation
Hydrazine and its derivatives are effective reducing agents and are susceptible to oxidation. [13]
-
Mechanism: The oxidation of hydrazides can be complex. In the presence of oxygen, especially when catalyzed by trace metal ions (e.g., Cu²⁺), the hydrazide can be oxidized. [14]This can lead to the formation of various products, including diazenes or, in complete oxidation, nitrogen gas and water. [13][15]Recent studies have explored the controlled oxidation of aromatic hydrazides to diazenes using specific reagents. [16][17]* Prevention: Store the solid and stock solutions protected from air (e.g., by flushing the container with argon or nitrogen) and light. Use high-purity solvents to minimize catalytic metal ion contamination.
Experimental Protocol: HPLC-Based Stability Assessment
A self-validating system requires empirical data. A robust stability study can be conducted using High-Performance Liquid Chromatography (HPLC) to monitor the purity of the reagent over time under various storage conditions.
Objective
To quantify the percentage of intact this compound remaining after storage under different temperature and humidity conditions.
Figure 3: Workflow for an HPLC-based stability study.
Methodology
-
Sample Preparation (Time Zero): a. Prepare a 10 mM stock solution of this compound in high-purity, anhydrous DMSO. This is your T=0 reference sample. b. Dispense 1 mg aliquots of solid this compound into several amber glass vials. c. Expose sets of these solid-sample vials to different conditions:
- Condition 1: -20°C with desiccant (Control)
- Condition 2: 4°C with desiccant
- Condition 3: 25°C with desiccant
- Condition 4: 25°C at 75% relative humidity (stress condition)
-
Time-Point Analysis: a. At specified intervals (e.g., 1 week, 4 weeks, 8 weeks, 12 weeks), retrieve one vial from each condition. b. Dissolve the contents in a precise volume of DMSO to match the T=0 stock concentration. c. Dilute an aliquot of each sample (including a T=0 sample) to a working concentration (e.g., 1 mM) with a suitable mobile phase mixture (e.g., 50:50 Acetonitrile:Water).
-
HPLC Analysis: a. Inject the prepared samples onto a C18 reverse-phase HPLC column. b. Use a gradient elution method to separate the parent compound from potential degradation products. [18] c. Monitor the elution profile using a UV detector, typically at a wavelength around 200-230 nm. [18]
Parameter Recommended Setting Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Acetonitrile Flow Rate 1.0 mL/min Detection UV at 214 nm Injection Volume 10 µL | Gradient | 5% to 95% B over 20 minutes |
-
Data Interpretation: a. Integrate the peak area of the intact this compound in each chromatogram. b. Calculate the purity at each time point relative to the T=0 sample: Purity (%) = (Peak Area at T=x / Peak Area at T=0) * 100 c. Plot the % purity versus time for each storage condition to determine the degradation rate and establish a reliable shelf life.
Conclusion
This compound is a robust reagent when handled and stored with an appreciation for its chemical sensitivities. The primary drivers of degradation are moisture and oxidation, which compromise the critical hydrazide functional group. By adhering to the storage protocols outlined in this guide—specifically, storing the solid material desiccated at -20°C and handling solutions with care—researchers can ensure the reagent's integrity, leading to more reliable and reproducible results in bioconjugation and drug development applications. Empirical verification of stability using techniques like HPLC is strongly recommended for any long-term study or when establishing new laboratory standard operating procedures.
References
-
BPS Bioscience. This compound. [Link]
-
Wikipedia. Hydrazine. [Link]
-
ResearchGate. Storing biotin-hydrazide solution?[Link]
-
Interchim. Hydrazido-PEG bifunctional crosslinkers. [Link]
-
ACS Publications. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt | The Journal of Organic Chemistry. [Link]
- Google Patents. US3113971A - Method for the hydrolysis of hydrazones.
-
National Institutes of Health. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma. [Link]
-
National Institutes of Health. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. [Link]
-
Defense Technical Information Center. Oxidation of Hydrazine in Aqueous Solutions. [Link]
-
National Institutes of Health. Regeneration of PEG slide for multiple rounds of single-molecule measurements. [Link]
-
ResearchGate. Is there an efficient way to degrade biotin. [Link]
-
ACS Publications. A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis. [Link]
-
Organic Chemistry Portal. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]
-
National Institutes of Health. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. [Link]
-
ResearchGate. Development of Analytical Method of Biotin in Complex Drugs and Dietary Supplements Using HPLC-UV | Request PDF. [Link]
-
Research Journal of Pharmacy and Technology. Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]
-
ResearchGate. Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution | Request PDF. [Link]
-
ResearchGate. One year long-term stability study under storage conditions (+ 4 °C).... [Link]
-
MDPI. Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. [Link]
-
ACS Publications. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays | ACS Omega. [Link]
-
Canadian Journal of Chemistry. Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. [Link]
-
eLife. CSPP1 stabilizes growing microtubule ends and damaged lattices from the luminal side. [Link]
-
ODU Digital Commons. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. [Link]
-
National Institutes of Health. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]
-
NREL. Moisture Stability of Perovskite Solar Cells Processed in Supercritical Carbon Dioxide. [Link]
-
IBA Lifesciences. Scientific FAQs. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chempep.com [chempep.com]
- 8. rjptonline.org [rjptonline.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrazine - Wikipedia [en.wikipedia.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Site-Specific Glycoprotein Labeling using Biotin-PEG3-Hydrazide
Principle of the Method
Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. The ability to specifically label the glycan moieties of a glycoprotein provides a powerful tool for studying its biology, enabling applications from imaging to affinity purification. This protocol details a robust, two-step chemo-selective method for biotinylating glycoproteins using Biotin-PEG3-Hydrazide.
The core of this technique rests on two fundamental chemical reactions:
-
Oxidation: Mild oxidation with sodium meta-periodate (NaIO₄) selectively targets cis-diol groups present in sugar residues, particularly the terminal sialic acids which are common on many N- and O-linked glycans. This reaction cleaves the carbon-carbon bond of the diol, generating two reactive aldehyde groups.[1][2][3] The reaction conditions can be tuned; for instance, using 1 mM periodate favors the oxidation of terminal sialic acids, whereas concentrations greater than 10 mM will oxidize other residues like galactose and mannose.[2]
-
Hydrazone Ligation: The newly formed aldehyde groups serve as specific chemical handles for conjugation. This compound contains a nucleophilic hydrazide moiety (-NH-NH₂) that reacts spontaneously with aldehydes under slightly acidic conditions (pH 5.5-7.5) to form a stable hydrazone bond.[4][5] The inclusion of a polyethylene glycol (PEG) spacer arm reduces potential steric hindrance from the biotin molecule, improving accessibility for downstream detection with streptavidin conjugates.
This method offers significant advantages over traditional amine-reactive labeling (e.g., NHS esters), which targets lysine residues and can potentially disrupt protein structure or function, especially if lysines are present in active sites or binding interfaces.[6] By targeting the glycans, the modification is directed away from the protein backbone, preserving its biological activity.
Chemical Labeling Mechanism
The diagram below illustrates the two-stage process for labeling a glycoprotein containing sialic acid.
Caption: Chemical mechanism of glycoprotein biotinylation.
Materials and Reagents
Key Reagents
| Reagent | Recommended Supplier | Catalog No. (Example) | Storage |
| This compound | Broadpharm | BP-21723 | -20°C |
| Sodium meta-Periodate (NaIO₄) | Thermo Fisher Scientific | 20504 | Room Temp, desiccated |
| Glycoprotein of Interest | User-supplied | - | As required |
| Dimethylsulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 | Room Temp |
| Zeba™ Spin Desalting Columns, 7K MWCO | Thermo Fisher Scientific | 89882 | Room Temp |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 | Room Temp |
| Pierce™ Biotin Quantitation Kit (HABA Assay) | Thermo Fisher Scientific | 28005 | 4°C |
| Bovine Serum Albumin (BSA) Standard | Thermo Fisher Scientific | 23209 | 4°C |
| Streptavidin-HRP Conjugate | Thermo Fisher Scientific | 21130 | 4°C |
Buffer Preparation
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS). Expert Tip: Avoid buffers containing primary amines like Tris, as they can compete with the hydrazide reaction.
-
Quenching Solution (Optional): 1 M Glycerol solution in PBS.
Experimental Workflow Overview
This workflow provides a high-level summary of the entire process from preparation to validation. Each step is detailed in the subsequent protocol sections.
Caption: High-level experimental workflow for glycoprotein labeling.
Detailed Step-by-Step Protocol
This protocol is optimized for labeling 0.5-1 mL of a glycoprotein solution at a concentration of 1-5 mg/mL. Adjust volumes proportionally as needed.
Stage 1: Glycoprotein Oxidation
-
Rationale: This step creates the reactive aldehyde groups. Performing the reaction on ice and in the dark prevents over-oxidation and degradation of the periodate reagent.[7][8] A final concentration of 10 mM NaIO₄ is generally sufficient for robust labeling of various sugar residues.[2][5]
-
Preparation: Dissolve your glycoprotein in cold Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-5 mg/mL.[5] Keep the solution on ice.
-
Periodate Solution: Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in cold Oxidation Buffer. Protect this solution from light by wrapping the tube in foil.
-
Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to your glycoprotein solution (e.g., 0.5 mL of periodate to 0.5 mL of protein). This results in a final periodate concentration of 10 mM.
-
Incubation: Gently mix and incubate the reaction for 30 minutes on ice in the dark.[5]
Stage 2: Desalting and Buffer Exchange
-
Rationale: It is critical to remove unreacted periodate before adding the hydrazide reagent. Excess periodate can react with the PEG linker, and the acidic Oxidation Buffer is suboptimal for the subsequent ligation step. A spin desalting column provides a rapid and efficient method for buffer exchange.[4][5]
-
Column Equilibration: Prepare a Zeba™ Spin Desalting Column by twisting off the bottom closure and placing it in a collection tube. Centrifuge for 1 minute at 1,500 x g to remove the storage buffer.
-
Washing: Add 300 µL of Coupling Buffer (PBS, pH 7.2) to the column and centrifuge for 1 minute at 1,500 x g. Repeat this wash step two more times, discarding the flow-through each time.
-
Sample Loading: Place the column in a new, clean collection tube. Carefully apply the entire ~1 mL oxidation reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g. The eluate in the collection tube is your oxidized glycoprotein in the correct Coupling Buffer. Discard the column.
Stage 3: Biotinylation via Hydrazide Ligation
-
Rationale: The hydrazide group of the biotin reagent chemoselectively attacks the aldehyde groups generated in Stage 1. This reaction proceeds efficiently at neutral to slightly acidic pH.[9][10] A 2-hour incubation at room temperature is typically sufficient for near-complete ligation.
-
Reagent Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Ligation Reaction: Add the this compound stock solution to your oxidized glycoprotein solution to achieve a final concentration of 5-10 mM.[5] For example, to 1 mL of protein solution, add 100-200 µL of the 50 mM stock.
-
Incubation: Incubate the reaction for 2 hours at room temperature with gentle mixing.[5]
Stage 4: Removal of Excess Biotin Reagent
-
Rationale: Removing the unreacted, free this compound is essential for accurate downstream quantification and to prevent interference in biotin-streptavidin based assays.[11]
-
Purification: Purify the biotinylated glycoprotein using a new, equilibrated Zeba™ Spin Desalting Column, following the same procedure described in Stage 2 (steps 1-4), using Coupling Buffer for equilibration. The final eluate contains your purified, biotinylated glycoprotein.
Process Validation and Quantification
Trustworthy results depend on validating the labeling process. We recommend both a quantitative and a qualitative method to confirm successful biotinylation.
Method 1: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for determining the moles of biotin per mole of protein.[12] HABA binds to avidin, producing a distinct color with absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance that is directly proportional to the amount of biotin in the sample.[12][13]
Protocol Summary (96-well plate format):
-
Determine the concentration of your biotinylated glycoprotein (mg/mL) using a standard protein assay like the BCA method.[14][15]
-
Add 180 µL of the HABA/Avidin premix (from a kit) to the wells of a microplate.[12]
-
Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).[13]
-
Add 20 µL of your biotinylated protein sample to the wells. Mix thoroughly.[12]
-
Incubate for 5 minutes and measure the absorbance at 500 nm again (this is the A₅₀₀ Sample reading).[11]
-
Calculate the biotin-to-protein molar ratio using the formula provided in the kit manufacturer's instructions.
| Parameter | Example Value | Description |
| Protein Conc. (Pc) | 1.5 mg/mL | Determined by BCA assay. |
| Protein MW | 150,000 g/mol | Molecular weight of your glycoprotein (e.g., IgG). |
| A₅₀₀ HABA/Avidin | 0.950 | Initial absorbance of the reagent. |
| A₅₀₀ Sample | 0.620 | Final absorbance after adding biotinylated sample. |
| Calculated Molar Ratio | ~5.1 moles Biotin / mole Protein | Indicates successful labeling. |
Method 2: Qualitative Confirmation (Western Blot)
A Western blot provides visual confirmation of biotinylation. Since the biotin tag is now covalently attached to the glycoprotein, it can be detected using a streptavidin-horseradish peroxidase (HRP) conjugate.
-
SDS-PAGE: Separate a small amount (~1-5 µg) of your labeled glycoprotein and an unlabeled (control) sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Detection: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash & Develop: Wash the membrane thoroughly with TBST and develop using an enhanced chemiluminescence (ECL) substrate. You should observe a band corresponding to your glycoprotein in the labeled lane, but not in the unlabeled control lane.[16]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Biotin Incorporation (Low HABA ratio) | Inefficient oxidation. | Ensure periodate solution is freshly made and protected from light. Consider increasing the incubation time for oxidation up to 1 hour.[7] |
| Low glycoprotein concentration. | Concentrate the protein sample before labeling. The protocol is optimized for >1 mg/mL. | |
| Inactive this compound reagent. | Ensure the reagent has been stored properly at -20°C and dissolved in anhydrous DMSO. | |
| No Signal on Western Blot | Insufficient amount of labeled protein loaded. | Load a higher amount of protein on the gel (5-10 µg). |
| Glycoprotein has very few or no accessible sialic acids/glycans. | Confirm the glycosylation status of your protein through other means (e.g., lectin blotting). | |
| Protein Precipitation during Labeling | High degree of modification or changes in protein solubility. | This is less common with glycan labeling than amine labeling.[6] However, if it occurs, try reducing the final concentration of the this compound reagent. |
| Buffer incompatibility. | Ensure no incompatible reagents are present. Use high-purity buffers. |
References
-
Xu, Y., et al. (2015). Fast and catalyst-free hydrazone ligation via ortho-halo-substituted benzaldehydes for protein C-terminal labeling at neutral pH. Chemical Communications, 51(67), 13189-13192. [Link]
-
AnaSpec. (n.d.). HABA Biotin Quantification Kit. Retrieved from AnaSpec. [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]
-
Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457–3481. [Link]
-
Al-Mughaid, H., et al. (2013). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach. Journal of Proteomics, 80, 236–247. [Link]
-
Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342. [Link]
-
Creuzenet, C., et al. (2012). Biotin-hydrazide-labelling of glycoprotein sugars. ResearchGate. [Link]
-
Mukherjee, S., & Chowdhury, S. (2024). A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin. Protocols.io. [Link]
-
Vajaria, B. (2019). Response to "Why do no bands appear during glycoprotein staining?". ResearchGate. [Link]
-
Melnyk, O., et al. (2021). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. ChemRxiv. [Link]
-
G-Biosciences. (2017). How much biotin is coupled to my protein? The HABA/Avidin Assay. Retrieved from G-Biosciences. [Link]
-
Interchim. (n.d.). Hydrazide-Biotin Technical Sheet. Retrieved from Interchim. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium periodate. Retrieved from Organic Chemistry Portal. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]
-
Creative Biolabs. (n.d.). Glycoprotein Detection Service by Staining Procedure. Retrieved from Creative Biolabs. [Link]
-
Ashenhurst, J. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Retrieved from Master Organic Chemistry. [Link]
-
Sun, S., et al. (2019). Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags. Analytical Chemistry, 91(15), 10177–10184. [Link]
Sources
- 1. Thermo Scientific™ Pierce™ Glycoprotein Staining Kit | Fisher Scientific [fishersci.ca]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. proteochem.com [proteochem.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Multiplex Quantitative Glycomics Enabled by Periodate Oxidation and Triplex Mass Defect Isobaric Multiplex Reagents for Carbonyl-Containing Compound Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. anaspec.com [anaspec.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
Application Note: Targeted Biotinylation of Cell Surface Glycoproteins using Biotin-PEG3-hydrazide
A Comprehensive Guide for Researchers in Cell Biology and Drug Development
Introduction: Unveiling the Cell Surface Glycoproteome
The cell surface is a dynamic interface that mediates critical interactions with the extracellular environment, governing processes from cell adhesion and signaling to immune recognition. A significant portion of the proteins at this interface are glycosylated, forming a dense and complex layer known as the glycocalyx. The ability to specifically label and isolate these glycoproteins is paramount for understanding their function, identifying disease biomarkers, and developing targeted therapeutics.
This application note provides a detailed protocol and scientific rationale for the biotinylation of cell surface glycoproteins using Biotin-PEG3-hydrazide. This technique offers a highly specific method to covalently tag glycoproteins by targeting their carbohydrate moieties. The process involves a two-step chemical reaction: first, the mild oxidation of sialic acid residues on the glycan chains to create reactive aldehyde groups, followed by the covalent conjugation of this compound to these aldehydes.[1][2][3]
The inclusion of a polyethylene glycol (PEG) spacer in the biotinylation reagent is a key feature of this methodology. The PEG linker enhances the water solubility of the reagent, reduces potential steric hindrance between the biotin molecule and the protein, and minimizes non-specific binding, thereby improving the efficiency and specificity of the labeling process.[2][] This guide will walk researchers through the theoretical underpinnings, practical execution, and critical considerations for successfully implementing this powerful technique.
Principle of the Method
The biotinylation of cell surface glycoproteins via this compound is a targeted approach that leverages the unique chemistry of carbohydrate chains. The core principle relies on two sequential chemical reactions:
-
Oxidation: Treatment of live cells with a mild oxidizing agent, sodium periodate (NaIO₄), selectively cleaves the cis-diol groups present in sialic acid residues, which are abundant on the termini of N- and O-linked glycans of cell surface glycoproteins.[5][6][7] This oxidation reaction generates reactive aldehyde groups on the sugar backbone. The reaction conditions are optimized to be gentle enough to maintain cell viability and integrity.[8][9]
-
Hydrazone Bond Formation: The newly formed aldehydes serve as specific targets for the hydrazide moiety of the this compound molecule. The hydrazide group reacts with the aldehyde in a slightly acidic to neutral pH environment to form a stable covalent hydrazone bond.[2][3] This results in the specific and covalent attachment of a biotin tag to the cell surface glycoproteins.
The biotin tag then serves as a high-affinity handle for the subsequent detection, purification, and analysis of the labeled proteins using streptavidin or avidin-based affinity matrices and probes.[10][11]
Materials and Reagents
Key Reagents
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Dulbecco's Phosphate Buffered Saline (DPBS), with Ca²⁺/Mg²⁺
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Glycerol or Sodium Sulfite (for quenching)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
Cell Culture
-
Adherent or suspension cells of interest
-
Appropriate cell culture medium and supplements
Experimental Protocols
This protocol is optimized for cultured mammalian cells. It is crucial to perform all steps on ice and with ice-cold buffers to minimize membrane trafficking and protein internalization, ensuring that only surface proteins are labeled.[10][12]
Part 1: Cell Preparation
-
Cell Culture: Grow cells to a confluency of 80-90%. For a standard experiment, approximately 10-30 million cells are recommended to yield sufficient protein for downstream analysis.[1]
-
Harvesting (for suspension cells): Gently pellet the cells by centrifugation at 200-300 x g for 5 minutes at 4°C.
-
Washing:
-
For Adherent Cells: Aspirate the culture medium and gently wash the cell monolayer twice with ice-cold DPBS.
-
For Suspension Cells: Resuspend the cell pellet in ice-cold DPBS and centrifuge as above. Repeat this wash step twice.
-
Expert Insight: It is critical to thoroughly wash the cells to remove any amine-containing components from the culture medium, which could interfere with subsequent reactions.[13]
-
Part 2: Oxidation of Cell Surface Glycoproteins
-
Periodate Solution Preparation: Prepare a fresh 20 mM stock solution of NaIO₄ in ice-cold DPBS. Protect this solution from light.
-
Oxidation Reaction:
-
For Adherent Cells: Add a sufficient volume of a 1-2 mM NaIO₄ solution in DPBS to cover the cell monolayer.
-
For Suspension Cells: Resuspend the cell pellet in a 1-2 mM NaIO₄ solution in DPBS at a concentration of 10-25 x 10⁶ cells/mL.
-
-
Incubation: Incubate the cells on ice in the dark for 15-20 minutes with gentle agitation.
-
Causality Explanation: The reaction is performed in the dark because periodate is light-sensitive. The low temperature (on ice) is essential to inhibit metabolic activity and prevent the internalization of surface proteins.[10] The concentration of NaIO₄ and incubation time may need to be optimized for different cell types to maximize aldehyde generation while maintaining cell viability.[8][14]
-
-
Quenching the Oxidation:
-
Add a quenching solution to a final concentration of 1 mM glycerol or 10 mM sodium sulfite and incubate for 5 minutes on ice.[14]
-
Trustworthiness: Quenching is a critical step to neutralize any remaining periodate, which could otherwise lead to off-target effects and damage to cellular components.[14] While some protocols proceed directly to washing, quenching ensures a more controlled and reproducible reaction.
-
-
Post-Oxidation Wash: Wash the cells three times with ice-cold PBS (Ca²⁺/Mg²⁺ free) to remove the periodate and quenching agent.
Part 3: Biotinylation with this compound
-
Biotin Reagent Preparation: Immediately before use, prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction:
-
Dilute the this compound stock solution to a final concentration of 2-5 mM in ice-cold PBS (pH 6.5-7.5).[14]
-
For Adherent Cells: Add the biotinylation solution to the cell monolayer.
-
For Suspension Cells: Resuspend the oxidized cells in the biotinylation solution.
-
-
Incubation: Incubate for 30-60 minutes at 4°C with gentle agitation.
-
Post-Biotinylation Wash: Wash the cells three times with ice-cold PBS to remove excess, unreacted this compound.
Part 4: Cell Lysis and Protein Extraction
-
Cell Lysis: Lyse the biotinylated cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Data Analysis and Validation
Affinity Purification of Biotinylated Proteins
-
Bead Preparation: Wash streptavidin-agarose or magnetic beads three times with lysis buffer.
-
Incubation: Add an appropriate amount of the clarified cell lysate (e.g., 0.5-1 mg of total protein) to the washed streptavidin beads. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
Washing: Pellet the beads and wash them extensively (at least 3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
Analysis by Western Blotting
-
SDS-PAGE: Separate the eluted proteins, along with a sample of the total cell lysate (input), on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Detection:
-
To confirm successful biotinylation, probe the membrane with HRP-conjugated streptavidin. A smear of bands should be visible in the lane corresponding to the eluted biotinylated proteins.
-
To identify specific biotinylated proteins, probe the membrane with a primary antibody against the protein of interest, followed by an appropriate secondary antibody.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Cell Number | 10-30 x 10⁶ cells | To ensure sufficient protein yield for downstream analysis.[1] |
| NaIO₄ Concentration | 1-2 mM | Balances efficient oxidation with maintaining cell viability.[8][14] |
| Oxidation Time | 15-20 minutes | Sufficient for aldehyde generation without excessive cell damage. |
| This compound Conc. | 2-5 mM | Ensures efficient labeling of available aldehyde groups.[14] |
| Biotinylation Time | 30-60 minutes | Allows for the completion of the hydrazone bond formation at 4°C. |
| Reaction pH | 6.5 - 7.5 | Optimal for the hydrazide-aldehyde reaction.[2][3] |
| Temperature | 4°C / On Ice | Minimizes protein internalization and maintains cell integrity.[10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no biotinylation signal | Inefficient oxidation. | Optimize NaIO₄ concentration and incubation time. Ensure NaIO₄ solution is freshly made and protected from light. |
| Inactive this compound. | Use fresh, anhydrous DMSO to dissolve the reagent. Store the reagent desiccated at -20°C. | |
| pH of the biotinylation buffer is not optimal. | Ensure the PBS buffer is within the pH range of 6.5-7.5. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and stringency of wash steps after biotinylation and during affinity purification. |
| Cell lysis and labeling of intracellular proteins. | Ensure all steps are performed at 4°C to maintain membrane integrity. Check cell viability post-labeling. | |
| Poor protein yield after purification | Inefficient biotinylation. | See "Low or no biotinylation signal" above. |
| Insufficient amount of starting material. | Increase the number of cells used in the experiment. | |
| Inefficient elution from streptavidin beads. | Ensure complete denaturation by boiling in sample buffer. Consider alternative elution methods if necessary. |
References
-
Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. (2023). STAR Protocols. Available at: [Link]
-
Hydrazide-Biotin. Interchim. Available at: [Link]
-
Trouble oxidizing and conjugating antibody with hydrazide-biotin. Can anyone please help?. ResearchGate. (2017). Available at: [Link]
-
Biotinylation of capture reagent E-learning video. YouTube. (2020). Available at: [Link]
-
Cell Surface Protein Biotinylation and Analysis. Bio-protocol. (2013). Available at: [https://bio-protocol.org/e9 biotinylation-of-cell-surface-proteins]([Link] biotinylation-of-cell-surface-proteins)
-
Does anybody have a protocol for extra cellular surface biotin labeling with N-hydroxysuccinimide ester?. ResearchGate. (2015). Available at: [Link]
-
Biotin-hydrazide-labelling of glycoprotein sugars. ResearchGate. Available at: [Link]
-
Biotin labeling and quantitation of cell-surface proteins. PubMed. Available at: [Link]
-
Preferential Oxidation of Cell Surface Sialic Acid by Periodate Leads to Promotion of Transformation in JB6 Cells. PubMed. Available at: [Link]
-
Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. PubMed. (2023). Available at: [Link]
-
Biotinylation reagents for the study of cell surface proteins. PubMed. Available at: [Link]
-
Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. (2011). Available at: [Link]
-
A detailed study of the periodate oxidation of sialic acids in glycoproteins. ResearchGate. Available at: [Link]
-
Cell surface biotinylation in the determination of epithelial membrane polarity. ResearchGate. Available at: [Link]
-
Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus. PubMed. Available at: [Link]
-
Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. NIH. (2021). Available at: [Link]
-
Biotinylation of cell surface proteins changes the immunological profile of the cells. ResearchGate. Available at: [Link]
-
Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells. Oxford Academic. Available at: [Link]
-
High-efficiency labeling of sialylated glycoproteins on living cells. PubMed. Available at: [Link]
-
Cell-surface Expression and Endocytic Rate Evaluation by Biotinylation. YouTube. (2022). Available at: [Link]
-
Sodium periodate. Wikipedia. Available at: [Link]
-
Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation. PubMed Central. Available at: [Link]
-
Debugging periodate oxidation of cellulose: Why following the common protocol of quenching excess periodate with glycol is a bad idea. ResearchGate. Available at: [Link]
-
Rapid and sensitive detection of native glycoRNAs. bioRxiv. (2023). Available at: [Link]
-
Sodium periodate/TEMPO as a selective and efficient system for amine oxidation. RSC Publishing. (2018). Available at: [Link]
-
Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis. Frontiers. (2021). Available at: [Link]
-
Cell Surface Protein Biotinylation and Analysis. Bio-protocol. (2013). Available at: [Link]
Sources
- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. apexbt.com [apexbt.com]
- 5. Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note & Protocol: Targeted Biotinylation of Carbohydrates using Biotin-PEG3-Hydrazide
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the covalent labeling of glycoproteins and other glycans using Biotin-PEG3-Hydrazide. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss methods for the purification and quantification of the resulting biotinylated molecules. This protocol is designed for researchers in biochemistry, cell biology, and drug development who require a robust method for tagging glycans for detection, purification, and interaction studies.
Introduction: The Rationale for Glycan Labeling
Glycosylation is a critical post-translational modification that dictates the structure, function, and localization of many proteins. The study of these complex carbohydrate structures, or glycans, is fundamental to understanding a vast array of biological processes, from immune recognition to cellular signaling. The ability to specifically label and track these glycans is therefore a powerful tool in the researcher's arsenal.
Biotinylation, the process of attaching biotin to a molecule of interest, offers a versatile and highly sensitive method for this purpose.[1] The exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin (K_d_ ≈ 10⁻¹⁵ M) forms the basis for a wide range of downstream applications, including affinity purification, ELISAs, and cellular imaging.[2][3]
This protocol focuses on the use of This compound , a specialized reagent designed for the targeted labeling of carbohydrate moieties.[4][5] The hydrazide functional group provides specific reactivity towards aldehyde groups, which can be selectively introduced into glycans through mild oxidation.[6] The inclusion of a polyethylene glycol (PEG) spacer arm reduces steric hindrance, enhancing the accessibility of the biotin tag for subsequent detection by streptavidin conjugates.
The Chemistry of this compound Labeling
The labeling process is a two-step chemo-selective reaction. Understanding the chemistry behind each step is crucial for optimizing the protocol and troubleshooting potential issues.
Step 1: Generation of Aldehyde Groups via Mild Oxidation
Most native carbohydrates do not possess free aldehyde or ketone groups. Therefore, the first step involves the gentle oxidation of cis-diols present in sugar residues to create reactive aldehydes. Sodium meta-periodate (NaIO₄) is the reagent of choice for this transformation.[7] It selectively cleaves the carbon-carbon bond of cis-diols, converting the adjacent hydroxyl groups into aldehydes.[8] Sialic acids, often found at the termini of glycan chains, are particularly susceptible to this oxidation, making this method ideal for labeling cell-surface glycoproteins.[8]
Step 2: Hydrazone Bond Formation
Once the aldehyde groups are generated on the carbohydrate, the this compound is introduced. The nucleophilic hydrazide group (-NH-NH₂) reacts with the electrophilic aldehyde group (-CHO) to form a stable hydrazone bond.[6] This reaction is most efficient at a slightly acidic pH (pH 5.5-7.0).[6] While technically a type of Schiff base, the hydrazone bond is significantly more stable than a Schiff base formed with a simple primary amine, making it suitable for most downstream applications without the need for a reduction step.[6][9]
Below is a diagram illustrating the overall workflow of this labeling strategy.
Caption: Workflow for labeling carbohydrates with this compound.
Detailed Protocol for Glycoprotein Biotinylation
This protocol is a general guideline. Optimal conditions, such as protein concentration and reagent stoichiometry, may need to be determined empirically for your specific glycoprotein.
Materials and Reagents
-
Glycoprotein of Interest: Dissolved in an appropriate buffer (e.g., PBS).
-
Sodium meta-Periodate (NaIO₄): High-purity, crystalline.
-
Reaction Buffer: 100 mM Sodium Acetate, pH 5.5.
-
Quenching Solution: 1 M Glycerol.
-
Conjugation Buffer: 100 mM Sodium Phosphate, pH 7.2-7.5.
-
Solvent for Biotin Reagent: Anhydrous Dimethylsulfoxide (DMSO).
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[10][11]
Step-by-Step Experimental Procedure
Part A: Oxidation of the Glycoprotein
-
Preparation of Glycoprotein: Dissolve the glycoprotein in 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL. Keep the solution on ice.
-
Preparation of Periodate Solution: Immediately before use, prepare a 20 mM solution of Sodium meta-Periodate in ice-cold 100 mM Sodium Acetate, pH 5.5. Protect this solution from light.
-
Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the glycoprotein solution. This will result in a final periodate concentration of 10 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quenching the Reaction: To stop the oxidation, add glycerol to a final concentration of 10 mM. Incubate for 5 minutes on ice.
-
Removal of Excess Periodate: Immediately purify the oxidized glycoprotein from the excess periodate and byproducts using a pre-equilibrated size exclusion chromatography column (e.g., spin desalting column). Equilibrate the column with Conjugation Buffer (100 mM Sodium Phosphate, pH 7.2-7.5).[11] This buffer exchange is critical for the subsequent hydrazide reaction.
Part B: Biotinylation Reaction
-
Prepare this compound Stock: Dissolve the this compound in DMSO to a concentration of 25-50 mM.
-
Conjugation: To the purified, oxidized glycoprotein solution, add the this compound stock solution to achieve a final concentration of 5-10 mM. The optimal molar ratio of hydrazide to glycoprotein should be determined empirically but a 50-100 fold molar excess is a good starting point.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification of the Biotinylated Glycoprotein: Remove unreacted this compound by extensive dialysis against PBS or by using a size exclusion chromatography column.[10][12]
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Glycoprotein Concentration | 1-5 mg/mL | Ensures efficient reaction kinetics. |
| NaIO₄ Concentration | 10 mM (final) | Sufficient for oxidation without causing protein damage. |
| Oxidation pH | 5.5 | Optimal for periodate stability and activity. |
| Oxidation Temperature | 4°C (on ice) | Minimizes potential side reactions and protein degradation. |
| Biotin-Hydrazide Concentration | 5-10 mM (final) | Drives the conjugation reaction to completion. |
| Conjugation pH | 7.2-7.5 | Favors the formation of the hydrazone bond. |
| Conjugation Temperature | Room Temperature | Provides sufficient energy for the reaction. |
Quantification of Biotin Incorporation
After purification, it is essential to determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein. The HABA assay is a common and straightforward colorimetric method for this purpose.[13]
Principle of the HABA Assay
The HABA (2-(4'-hydroxyazobenzene)-benzoic acid) dye binds to avidin, producing a characteristic absorbance at 500 nm.[14] When a biotinylated sample is added, the biotin displaces the HABA dye due to its much higher affinity for avidin.[13] This displacement causes a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin in the sample.[15]
HABA Assay Protocol
-
Prepare HABA/Avidin Solution: Use a commercially available kit or prepare a solution of HABA and avidin in PBS.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial_).
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated glycoprotein to the HABA/Avidin solution. Mix well.
-
Measure Final Absorbance: Measure the absorbance of the mixture at 500 nm (A₅₀₀_final_).
-
Calculation: The concentration of biotin can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[13] The molar ratio is then determined by dividing the moles of biotin by the moles of protein in the sample.
For more sensitive detection, especially with low levels of biotinylation, a streptavidin-HRP based ELISA can be employed.[16]
Troubleshooting and Key Considerations
-
Low Labeling Efficiency:
-
Inefficient Oxidation: Ensure the sodium periodate is fresh and has been protected from light. Confirm the pH of the reaction buffer.
-
Hydrolysis of Aldehydes: Proceed to the biotinylation step immediately after the removal of periodate, as the generated aldehydes can be unstable.
-
Sub-optimal pH for Conjugation: Verify the pH of the conjugation buffer is within the 7.2-7.5 range.
-
-
Protein Precipitation:
-
Over-oxidation: Reduce the concentration of sodium periodate or the incubation time.
-
Solvent-related Issues: When adding the biotin-hydrazide in DMSO, add it slowly while vortexing to avoid localized high concentrations of organic solvent.
-
-
Buffer Contamination: Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles, as they can compete with the hydrazide for reaction with the aldehyde groups.[11]
Conclusion
The use of this compound provides a specific and efficient method for labeling the carbohydrate moieties of glycoproteins. The two-step protocol, involving mild oxidation followed by hydrazone bond formation, allows for the targeted attachment of a biotin tag. This enables researchers to leverage the power of the biotin-streptavidin interaction for a multitude of applications, advancing our understanding of the complex world of glycobiology.
References
-
Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 828-839. [Link]
-
Bio-Rad. (n.d.). Anion Exchange Chromatography. Retrieved from [Link]
-
van Die, I., & van Vliet, S. J. (2006). One-step biotinylation procedure for carbohydrates to study carbohydrate-protein interactions. Analytical biochemistry, 354(1), 54-63. [Link]
-
Troll, W., & Colman, M. (1983). Preferential Oxidation of Cell Surface Sialic Acid by Periodate Leads to Promotion of Transformation in JB6 Cells. Science, 222(4620), 203-205. [Link]
-
BPS Bioscience. (n.d.). This compound. Retrieved from [Link]
-
Golin, J., et al. (2000). Simple purification of highly active biotinylated P-glycoprotein: enantiomer-specific modulation of drug-stimulated ATPase activity. Biochemistry, 39(1), 121-129. [Link]
-
Anaspec. (n.d.). SensoLyte® HABA Biotin Quantitation Kit Colorimetric. Retrieved from [Link]
-
Cytiva. (2024, August 12). Fundamentals of size exclusion chromatography. Retrieved from [Link]
-
Bio-Synthesis Inc. (2022, November 16). One-Step Biotinylation of Carbohydrates. Retrieved from [Link]
-
Agilent Technologies. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]
-
ACS Omega. (2019, August 7). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. [Link]
-
G-Biosciences. (2018, August 7). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]
-
Bio-Rad. (n.d.). Introduction to Size Exclusion Chromatography. Retrieved from [Link]
-
Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Retrieved from [Link]
-
EMBL. (n.d.). Size Exclusion Chromatography – Protein Expression and Purification Core Facility. Retrieved from [Link]
-
Excedr. (2022, October 10). What Is Avidin: Overview, Application, & Industry Uses. Retrieved from [Link]
Sources
- 1. ビオチン標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. This compound, 1381861-94-4 | BroadPharm [broadpharm.com]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Preferential oxidation of cell surface sialic acid by periodate leads to promotion of transformation in JB6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. proteochem.com [proteochem.com]
- 12. Introduction to Size Exclusion Chromatography | Bio-Rad [bio-rad.com]
- 13. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. HABA Calculator | BroadPharm [broadpharm.com]
- 15. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [anaspec.com]
- 16. Streptavidin HRP [bdbiosciences.com]
Using EDC chemistry with Biotin-PEG3-hydrazide for carboxyl groups
Application Note & Protocol Guide
Topic: Strategic Biotinylation of Carboxyl Groups using EDC Chemistry with Biotin-PEG3-hydrazide
For: Researchers, scientists, and drug development professionals.
Preamble: A Targeted Approach to Biotinylation
In the landscape of bioconjugation, the covalent attachment of biotin to proteins and other macromolecules is a cornerstone technique for detection, purification, and immobilization.[1][2] While primary amines on lysine residues are the most common targets for biotinylation, this approach can sometimes compromise the biological activity of the molecule if these residues are located within active sites or binding interfaces.[3] This guide provides a detailed exploration of an alternative and powerful strategy: the targeted biotinylation of carboxyl groups on aspartic acid, glutamic acid, or the C-terminus of proteins using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry in conjunction with this compound.[1][3][4] This method offers a valuable tool for preserving protein function and achieving site-specific labeling.
This document will delve into the underlying chemical principles, provide robust, step-by-step protocols, and offer insights into the critical parameters that govern the success of this conjugation strategy.
The Chemistry of Carboxyl Group Biotinylation
The biotinylation of carboxyl groups is not a direct reaction but is elegantly mediated by the "zero-length" crosslinker, EDC.[1][5] This process transforms the otherwise unreactive carboxyl group into a transient intermediate that can readily react with a nucleophile, in this case, the hydrazide moiety of this compound.
The Role of EDC and the O-Acylisourea Intermediate
EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group.[5][8] The efficiency of this activation step is highest in acidic conditions, typically between pH 4.5 and 6.0, which protonates the carboxyl group, making it more susceptible to EDC binding.[5][9]
Enhancing Stability with N-hydroxysuccinimide (NHS)
To improve the efficiency and control of the conjugation reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[5][8] NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[8][10] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate, extending the half-life of the activated carboxyl group and allowing for a more efficient reaction with the amine-containing biotinylation reagent at a higher pH.[5][8][11]
The Nucleophilic Attack by this compound
This compound contains a hydrazide group (-NH-NH2) which acts as a potent nucleophile. This hydrazide group attacks the activated carboxyl group (either the O-acylisourea intermediate or the more stable NHS ester), resulting in the formation of a stable hydrazone linkage and releasing a urea byproduct.[3][12] The reaction with the NHS ester is most efficient at a pH range of 7.2-8.5.[6][10]
The inclusion of a polyethylene glycol (PEG) spacer (in this case, with three units) in the biotinylation reagent offers several advantages:
-
Reduced Steric Hindrance: The flexible PEG spacer minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to avidin or streptavidin.[12]
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can help to maintain the solubility of the resulting biotinylated protein, reducing the risk of aggregation.[12][13]
Below is a diagram illustrating the overall reaction mechanism.
Caption: Reaction mechanism for EDC/NHS-mediated biotinylation of carboxyl groups.
Experimental Design and Key Considerations
A successful biotinylation experiment hinges on careful planning and optimization. The following factors are critical to achieving the desired labeling efficiency while preserving the integrity of your target molecule.
One-Step vs. Two-Step Protocol
-
One-Step Protocol: In this approach, the protein, EDC, NHS, and this compound are all mixed together in a single reaction. While simpler, this method carries a significant risk of inducing protein-protein polymerization, as the activated carboxyl groups on one protein can react with primary amines (e.g., lysine residues) on another.[3][12] This is particularly problematic for proteins that contain both accessible carboxyl and amine groups.
-
Two-Step Protocol: This is the recommended approach for most protein biotinylation applications.[8][10][11] In the first step, the protein's carboxyl groups are activated with EDC and NHS at an acidic pH. Excess EDC is then quenched or removed before the addition of the this compound at a slightly alkaline pH for the coupling reaction. This sequential process prevents the EDC from activating carboxyl groups on a second protein, thereby minimizing polymerization.[8][10]
Buffer Selection and pH Control
The choice of buffer is paramount for a successful conjugation.
-
Activation Buffer: An acidic buffer is required for the initial activation step. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 4.7-6.0 is ideal as it lacks primary amines and carboxyl groups that would otherwise compete in the reaction.[3][5]
-
Coupling Buffer: For the second step (coupling to the hydrazide), a buffer with a pH of 7.2-8.0 is optimal. Phosphate-buffered saline (PBS) is a common choice, but ensure it does not contain any primary amine-containing additives like sodium azide.[6][10]
Molar Ratios of Reagents
The molar ratio of EDC, NHS, and this compound to the target protein will need to be optimized for each specific application. A good starting point is a molar excess of the labeling reagents.
| Reagent | Starting Molar Excess (Reagent:Protein) | Rationale |
| EDC | 20-50x | Drives the activation of carboxyl groups. |
| NHS/Sulfo-NHS | 50-100x | Stabilizes the activated intermediate, improving efficiency. |
| This compound | 50-200x | Ensures efficient capture of the activated carboxyl groups and outcompetes potential side reactions. |
Note: These are starting recommendations. Higher ratios may be needed for dilute protein solutions or less reactive carboxyl groups. Conversely, lower ratios may be necessary to avoid excessive labeling or potential protein precipitation.
Detailed Protocols
The following protocols provide a framework for the biotinylation of a generic protein. Always prepare fresh solutions of EDC and NHS immediately before use , as their reactivity diminishes in aqueous solutions.[11]
Two-Step Biotinylation Protocol (Recommended)
This protocol minimizes the risk of protein polymerization.
Materials:
-
Protein of interest in a suitable buffer (e.g., MES)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Activation Buffer . A typical protein concentration is 1-5 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Allow EDC and Sulfo-NHS powders to equilibrate to room temperature before opening the vials to prevent condensation.[8][11]
-
Prepare fresh solutions of EDC and Sulfo-NHS in ultrapure water or Activation Buffer immediately before use.
-
Add the desired molar excess of EDC and Sulfo-NHS to the protein solution. For example, for a 1 mL reaction of a 50 kDa protein at 2 mg/mL (40 µM), you might add 2 mM EDC and 5 mM Sulfo-NHS.[14]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[10][15]
-
-
Removal of Excess EDC and NHS:
-
Immediately after activation, remove excess and unreacted EDC and NHS using a desalting column equilibrated with the Coupling Buffer . This step is crucial to prevent polymerization.[6]
-
-
Coupling with this compound:
-
Dissolve the this compound in the Coupling Buffer (or a compatible solvent like DMSO if necessary, then dilute into the buffer).
-
Add the this compound solution to the activated protein solution from the previous step.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to quench any remaining reactive groups.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and quenching reagents by extensive dialysis against PBS or by using a desalting column.
-
Sources
- 1. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. antbioinc.com [antbioinc.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. interchim.fr [interchim.fr]
- 13. lumiprobe.com [lumiprobe.com]
- 14. biotium.com [biotium.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Strategies for Biotinylation and Enrichment of Glycoproteins from Complex Biological Samples
Introduction
Glycosylation is a critical post-translational modification that dictates the structure, function, and localization of a vast number of proteins. The study of glycoproteins within their native, complex biological environments—such as cell lysates, plasma, or tissue extracts—is fundamental to understanding physiological processes and disease pathogenesis. Biotinylation, the covalent attachment of biotin to a target molecule, is a powerful and versatile technique for the selective labeling and subsequent enrichment of glycoproteins. The exceptionally high affinity of biotin for avidin and its homolog streptavidin (Ka ≈ 1015 M-1) forms the basis for highly specific capture and isolation of biotinylated molecules from intricate mixtures.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, strategies, and detailed protocols for the biotinylation and enrichment of glycoproteins for downstream analysis.
I. Foundational Principles of Glycoprotein Biotinylation
The successful biotinylation of glycoproteins hinges on the selection of an appropriate labeling strategy that targets specific functional groups. These strategies can be broadly categorized into chemical, chemoenzymatic, and metabolic labeling approaches.
Chemical Labeling Strategies
Chemical biotinylation utilizes reagents with reactive groups that form stable covalent bonds with specific functional groups on glycoproteins.[3] The choice of reagent is paramount and depends on the desired target: the polypeptide backbone or the glycan moieties.
-
Targeting the Polypeptide Backbone (Amine-Reactive Biotinylation): This is one of the most common biotinylation methods, targeting primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[3][4] N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose.[3][4] While effective, this method is not specific to glycoproteins and will label all accessible proteins. For studies focused on cell surface proteins, membrane-impermeable versions of these reagents, such as Sulfo-NHS-biotin, are employed to restrict labeling to the extracellular domain.[5]
-
Targeting Glycan Moieties (Carbonyl-Reactive Biotinylation): This strategy offers greater specificity for glycoproteins by targeting their carbohydrate portions. This is typically a two-step process:
-
Oxidation: Sialic acid residues on the glycan chains are mildly oxidized using sodium periodate (NaIO₄) to create reactive aldehyde groups.[6][7]
-
Labeling: The newly formed aldehydes are then specifically targeted by biotin reagents containing a hydrazide or alkoxyamine functional group, forming a stable covalent bond.[7] This method is particularly useful for selectively labeling cell surface glycoproteins on live cells, as the reagents are often cell-impermeable.[6]
-
Chemoenzymatic Labeling
This sophisticated approach combines the high specificity of enzymes with the versatility of chemical reporters. Glycosyltransferases are used to transfer a sugar analog containing a bioorthogonal handle (e.g., an azide or alkyne) from a nucleotide sugar donor to specific glycan acceptors on the cell surface.[5][8] This is followed by a bioorthogonal "click chemistry" reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a biotin molecule.[5] This method allows for the labeling of specific glycan structures with high precision.[5][8]
Metabolic Labeling
In this strategy, cells are cultured with a sugar analog containing a bioorthogonal chemical reporter (e.g., an azide).[5] This unnatural sugar is incorporated into the glycan structures of newly synthesized glycoproteins through the cell's own metabolic pathways. The incorporated reporter then serves as a handle for biotinylation via a click chemistry reaction.[5][9] This approach is powerful for studying dynamic changes in glycosylation and for pulse-chase labeling experiments.
II. Experimental Workflows and Protocols
This section provides detailed, step-by-step protocols for the biotinylation of cell surface and total glycoproteins from complex biological samples.
Overall Workflow
The general workflow for the biotinylation and enrichment of glycoproteins is depicted below.
Sources
- 1. goldbio.com [goldbio.com]
- 2. Biotin Labeling | Biotin Labeled Protein | G-Biosciences [gbiosciences.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Biotinylation Service - Creative Biolabs [creative-biolabs.com]
- 5. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation | bioRxiv [biorxiv.org]
Application Notes and Protocols: Purification of Biotinylated Proteins Using Streptavidin Beads
Introduction: The Power of the Biotin-Streptavidin Interaction
The purification of biotinylated proteins using streptavidin-coated beads is a cornerstone of modern life sciences research, enabling the selective isolation of target proteins from complex biological mixtures.[1] This powerful affinity chromatography technique hinges on one of the strongest known non-covalent biological interactions: the bond between biotin (Vitamin B7) and the protein streptavidin, isolated from the bacterium Streptomyces avidinii.[2][3] The dissociation constant (Kd) for this interaction is exceptionally low, on the order of 10⁻¹⁴ to 10⁻¹⁵ M, signifying a bond that is rapid to form and remarkably stable under a wide range of pH, temperature, and denaturing conditions.[4][5]
Streptavidin is a tetrameric protein, with each subunit capable of binding one molecule of biotin.[2] Unlike its counterpart, avidin, which is a glycoprotein and can exhibit non-specific binding due to its carbohydrate moieties, streptavidin is not glycosylated, resulting in lower non-specific binding and making it the preferred choice for most purification applications.[3][5][6] Recombinant forms of streptavidin with a near-neutral isoelectric point further minimize non-specific interactions.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of purifying biotinylated proteins using streptavidin beads. It delves into the causality behind experimental choices, offers detailed protocols, and provides troubleshooting guidance to ensure successful and reproducible results.
Principle of the Method
The purification process is conceptually straightforward and can be broken down into three main stages: binding, washing, and elution.[1]
-
Binding: A biotinylated protein of interest is incubated with streptavidin-coated beads. The high affinity of streptavidin for biotin ensures the specific and efficient capture of the target protein onto the solid support.
-
Washing: Unbound proteins and other contaminants are removed through a series of wash steps using buffers designed to minimize non-specific interactions while preserving the biotin-streptavidin bond.
-
Elution: The purified biotinylated protein is released from the streptavidin beads. Due to the strength of the interaction, this step often requires harsh conditions.
The choice of bead type, buffer compositions, and elution strategy are critical for a successful purification and depend heavily on the nature of the biotinylated protein and its intended downstream application.
Visualizing the Workflow
Caption: General workflow for biotinylated protein purification.
Key Experimental Considerations
Choosing the Right Streptavidin Beads
A variety of streptavidin-coated beads are commercially available, differing in their core material, size, and streptavidin density.[7]
| Bead Type | Core Material | Typical Size | Key Advantages |
| Magnetic Beads | Iron Oxide | ~1 µm | Rapid and easy separation using a magnetic stand, suitable for automation.[8] |
| Agarose Beads | Cross-linked Agarose | 45-165 µm | High binding capacity, suitable for gravity-flow column chromatography. |
| Sepharose Beads | Cross-linked Agarose | 34 µm | High performance with good flow properties for chromatography systems. |
Expert Insight: For most small-scale and immunoprecipitation applications, magnetic beads are highly recommended due to their ease of use and the ability to perform rapid buffer changes, which minimizes sample loss and processing time.
Optimizing Buffer Composition
The composition of the binding, wash, and elution buffers is critical for achieving high purity and yield.
| Buffer Component | Purpose | Typical Concentration | Rationale |
| pH Buffering Agent | Maintain a stable pH | 20-50 mM (e.g., Tris-HCl, PBS) | Most protein interactions are pH-sensitive. A pH of 7.2-8.0 is generally optimal for the biotin-streptavidin interaction. |
| Salt | Reduce non-specific ionic interactions | 150-500 mM NaCl | High salt concentrations disrupt weak, non-specific ionic interactions between proteins and the beads. |
| Detergents | Reduce non-specific hydrophobic interactions | 0.05-1% (e.g., Tween-20, Triton X-100, NP-40) | Non-ionic detergents are crucial for solubilizing proteins and preventing hydrophobic contaminants from binding to the beads. |
| Protease Inhibitors | Prevent protein degradation | Varies (e.g., EDTA-free cocktails) | Essential when working with cell or tissue lysates to maintain the integrity of the target protein.[6] |
Trustworthiness Check: Always ensure that any free biotin is removed from your sample before incubation with streptavidin beads, as it will compete for binding sites and significantly reduce the purification efficiency.[6] Desalting columns are effective for this purpose.[6]
Experimental Protocols
Protocol 1: Purification of a Biotinylated Protein from Cell Lysate using Magnetic Beads
This protocol is designed for the small-scale purification of a biotinylated protein from a complex mixture like a cell lysate.
Materials:
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 7.5)
-
Elution Buffer (see Elution Strategies section)
-
Magnetic stand
-
Protein Lo-Bind tubes
-
End-over-end rotator
Procedure:
-
Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer by gentle vortexing. b. Transfer the desired amount of bead slurry to a new tube. c. Place the tube on a magnetic stand to pellet the beads and carefully aspirate the supernatant. d. Remove the tube from the magnet and add 1 mL of Binding/Wash Buffer. Resuspend the beads by gentle vortexing. e. Repeat the wash step (1c-1d) two more times to equilibrate the beads.[9]
-
Binding of Biotinylated Protein: a. After the final wash, resuspend the beads in a volume of Binding/Wash Buffer equal to the initial volume of bead slurry taken. b. Add your clarified cell lysate containing the biotinylated protein to the equilibrated beads. c. Incubate with gentle end-over-end rotation for 30-60 minutes at room temperature.[9] The optimal incubation time may need to be determined empirically.
-
Washing: a. Place the tube on the magnetic stand and discard the supernatant (flow-through). b. Add 1 mL of Binding/Wash Buffer and resuspend the beads. c. Incubate for 5 minutes with gentle rotation. d. Pellet the beads on the magnetic stand and discard the supernatant. e. Repeat the wash steps (3b-3d) at least three to four times to ensure removal of all non-specifically bound proteins.[6][9]
-
Elution: a. After the final wash, remove all residual wash buffer. b. Add the chosen Elution Buffer to the beads and resuspend. c. Incubate under the conditions specified for your chosen elution method (see Elution Strategies section). d. Place the tube on the magnetic stand and carefully collect the supernatant containing the purified protein.
Elution Strategies: Releasing the Captured Protein
The extremely strong bond between biotin and streptavidin necessitates harsh conditions for elution, which can be a major challenge if the native structure and function of the protein need to be preserved.[2][4]
| Elution Method | Principle | Conditions | Advantages | Disadvantages |
| Denaturing Elution | Disruption of streptavidin and/or the target protein structure | Boiling in SDS-PAGE sample buffer.[10] | Highly efficient elution. | Denatures the protein, making it unsuitable for functional assays. Can co-elute streptavidin monomers.[2][11] |
| Competitive Elution with Excess Biotin | Displacement of the biotinylated protein with free biotin | High concentrations of free biotin (e.g., 25 mM) combined with heat (95°C) and detergents (e.g., 0.4% SDS).[10][11] | Can be optimized to be milder than boiling in sample buffer. | Often requires heat and detergents, which can still be denaturing.[11] |
| Low pH Elution | Disruption of the biotin-streptavidin interaction at acidic pH | Buffers with a pH of 2.5-4.0 (e.g., 0.1 M glycine-HCl).[10][12] | Can be a milder alternative to denaturing conditions. | Many proteins are not stable at low pH and may precipitate or lose activity.[12] Requires immediate neutralization of the eluate. |
| On-Bead Digestion | Proteolytic cleavage of the target protein, leaving the biotin tag bound to the beads | Incubation with a protease (e.g., trypsin) overnight.[13][14] | Elutes peptides suitable for mass spectrometry analysis. Avoids harsh elution conditions. | The protein is fragmented. Can result in streptavidin peptide contamination in the eluate.[11][15] |
| Cleavable Linkers | Chemical or enzymatic cleavage of a linker between the biotin moiety and the protein | Specific cleavage agents (e.g., hydrazine for Dde linkers).[4] | Allows for elution under very mild conditions, preserving protein integrity.[4] | Requires the use of a specific biotinylation reagent with a cleavable linker. |
Authoritative Grounding: For applications such as mass spectrometry, on-bead digestion is a common and effective method.[11][13][14] However, it's important to be aware of potential contamination from streptavidin peptides.[11] Using cleavable linkers is an elegant solution for obtaining intact, functional proteins.[4]
Visualizing Elution Strategies
Caption: Decision tree for choosing an elution strategy.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Protein | - Inefficient biotinylation- Presence of free biotin in the sample- Insufficient incubation time- Incorrect buffer composition | - Optimize the biotinylation reaction- Perform buffer exchange to remove free biotin[6]- Increase incubation time during binding- Ensure optimal pH and salt concentrations in the binding buffer |
| High Background/Non-specific Binding | - Insufficient washing- Inappropriate wash buffer- Non-specific binding to the bead matrix | - Increase the number and duration of wash steps- Increase salt and/or detergent concentration in the wash buffer- Consider using beads with a different matrix or pre-blocking the beads (e.g., with BSA) |
| Protein is Inactive After Elution | - Harsh elution conditions | - Use a milder elution method (e.g., cleavable linker, competitive elution with optimization)- If using low pH elution, neutralize the eluate immediately- Minimize the time the protein is exposed to harsh conditions |
| Streptavidin Contamination in Eluate | - Harsh elution conditions causing streptavidin to leach from the beads | - Use milder elution conditions- Use streptavidin beads where the protein is covalently coupled to the support[6]- For mass spectrometry, streptavidin contamination can sometimes be addressed bioinformatically |
Conclusion
The purification of biotinylated proteins using streptavidin beads is a robust and versatile technique with a wide range of applications in modern biological research. By understanding the fundamental principles of the biotin-streptavidin interaction and carefully optimizing the key parameters of the purification workflow—from bead selection to elution strategy—researchers can achieve high yields of pure, functional proteins. This guide provides the foundational knowledge and practical protocols to empower scientists to successfully implement this powerful technology in their own laboratories.
References
-
OHSU. (n.d.). Affinity Purification Guide. Retrieved from [Link]
-
Khan, S. A., & Kumar, A. (2021). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 6(49), 33359–33369. [Link]
-
Cytiva. (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Retrieved from [Link]
-
Cheah, J. X., & Yamada, S. (2017). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Methods and Protocols, 1(1), 1. [Link]
-
Biological Data Transport. (2023). Streptavidin Magnetic Beads: Principles, Mechanisms, and Applications in Biotin-Based Molecular Purification. Retrieved from [Link]
-
IBA Lifesciences. (n.d.). Strep-Tactin® for reversible binding of biotinylated or Strep-tagged proteins. Retrieved from [Link]
-
ResearchGate. (2017). A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat. Retrieved from [Link]
-
The Rockefeller University. (2019). Biotin-streptavidin based purification guide lines. Retrieved from [Link]
-
Taylor & Francis. (2018). A Simple Method for Non-Denaturing Purification of Biotin-Tagged Proteins Through Competitive Elution with Free Biotin. Retrieved from [Link]
-
Speer, J. E., et al. (2021). Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies. Molecular & Cellular Proteomics, 20, 100031. [Link]
-
Phenomenex. (2019, September 25). How to Isolate Proteins and Peptides with Streptavidin Magnetic Beads [Video]. YouTube. [Link]
-
Reddit. (2022). Complicated issue: What is the best proteomics compatible way to release biotinylated proteins from syreptavidin beads? Please read details.. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
- 3. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - US [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. ohsu.edu [ohsu.edu]
- 14. rockefeller.edu [rockefeller.edu]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG3-hydrazide Reactions
Welcome to the technical support center for Biotin-PEG3-hydrazide applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for successful conjugation experiments. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of hydrazone ligation chemistry.
Frequently Asked Questions (FAQ)
Here we address the most common questions regarding the use of this compound for labeling aldehydes and ketones.
1. What is the fundamental reaction mechanism of this compound?
This compound contains a hydrazide functional group (-NH-NH₂) that reacts with carbonyls (aldehydes and ketones) to form a stable hydrazone bond. This reaction is a nucleophilic addition-elimination, where the terminal amine of the hydrazide attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.
2. Why is the reaction pH so critical for success?
The reaction rate of hydrazone formation is highly pH-dependent. The optimal pH is a delicate balance:
-
Acidic enough: The reaction requires mild acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide.
-
Not too acidic: If the pH is too low (typically below pH 3), the hydrazide itself becomes protonated. This protonated form is no longer a strong nucleophile, which significantly slows down or even halts the reaction.[1]
Therefore, maintaining the recommended pH range is crucial for efficient conjugation.
3. What is the optimal pH for the this compound reaction?
For most applications involving the reaction of this compound with aldehydes, the optimal pH range is between 4.0 and 6.0.[2] A pH of approximately 4.5 to 5.5 is often cited as the "sweet spot" that balances carbonyl activation and hydrazide nucleophilicity.[1][3]
4. Which buffers should I use for the conjugation reaction?
The choice of buffer is critical to avoid unwanted side reactions.
-
Recommended Buffers: Sodium acetate is a commonly used and effective buffer for this reaction as it buffers well in the optimal pH range and is non-reactive.[2][4] MES (2-(N-morpholino)ethanesulfonic acid) buffer is another excellent choice, particularly if you are performing a one-pot reaction involving EDC chemistry to target carboxyl groups.[2][5]
-
Buffers to Avoid: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][6] These buffers will compete with the this compound for reaction with the carbonyl group, leading to significantly lower biotinylation efficiency.
5. How should I prepare and store my this compound?
This compound has limited solubility in aqueous solutions.[7]
-
Preparation: It is best to first dissolve the this compound in a water-miscible organic solvent such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) to create a concentrated stock solution.[6][7][8] This stock solution can then be added to your aqueous reaction buffer at the desired final concentration.
-
Storage: The solid reagent should be stored at -20°C, protected from moisture.[7][8] Stock solutions in anhydrous DMSO can also be stored at -20°C for several weeks.
Troubleshooting Guide
Encountering issues in the lab is a common part of the scientific process. This guide will help you diagnose and solve potential problems with your this compound conjugations.
Problem 1: Low or No Biotinylation Efficiency
This is the most frequent issue encountered. A systematic approach can help identify the root cause.
Caption: Troubleshooting workflow for low biotinylation.
-
Cause 1a: Inefficient Generation of Carbonyls: If you are labeling a glycoprotein, the periodate oxidation step to generate aldehydes is critical. Over or under-oxidation can lead to poor results.
-
Solution: Optimize the concentration of sodium periodate and the reaction time.[9] Ensure the oxidation is performed in the dark to prevent degradation of the periodate. It is also crucial to remove excess periodate after oxidation, typically by gel filtration, before adding the biotin hydrazide.[4][6] Quenching the reaction with an agent like sodium sulfite is highly recommended to prevent unwanted side reactions.[9]
-
-
Cause 1b: Incorrect pH: As detailed in the FAQ, a pH outside the optimal 4.0-6.0 range will drastically reduce reaction efficiency.[1][2]
-
Solution: Carefully prepare your reaction buffer and verify its pH with a calibrated meter. For glycoprotein labeling, the buffer exchange after oxidation should be into the final reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5).[4]
-
-
Cause 1c: Incompatible Buffer: The presence of primary amines in your buffer (e.g., Tris, glycine) is a common pitfall.
-
Cause 1d: Steric Hindrance or Hydrophobicity: The accessibility of the carbonyl group on your target molecule can influence labeling efficiency. While the PEG3 spacer is designed to mitigate this, it can still be a factor.[10]
-
Solution: Increasing the molar excess of this compound can help drive the reaction to completion. Additionally, using a catalyst like aniline (10-100 mM) can significantly increase the reaction rate, especially if you need to perform the reaction closer to neutral pH.[1] Recent studies have also shown that arginine can act as a catalyst and help prevent protein aggregation.[11][12]
-
Problem 2: Protein/Sample Precipitation During Reaction
Precipitation indicates that the stability of your biomolecule is compromised under the reaction conditions.
-
Cause 2a: Hydrophobicity: Biotin itself is quite hydrophobic. Labeling a protein with multiple biotin molecules can lead to aggregation and precipitation.
-
Solution: The PEG3 spacer in your reagent is hydrophilic and helps to counteract this effect.[2] If precipitation persists, consider reducing the molar excess of the biotin reagent to achieve a lower degree of labeling. The inclusion of arginine in the reaction buffer may also help, as it is known to act as a protein aggregation inhibitor.[11][12]
-
-
Cause 2b: Buffer Conditions: The slightly acidic pH or the buffer composition itself might be destabilizing your protein.
-
Solution: While the optimal pH for the reaction is acidic, you can try to perform the reaction at a slightly higher pH (e.g., 6.0-6.5) in the presence of an aniline catalyst. The catalyst helps to compensate for the reduced reaction rate at a more neutral pH.[1]
-
Experimental Protocols
General Protocol for Biotinylating a Glycoprotein
This protocol provides a starting point for labeling glycoproteins after periodate oxidation.
-
Oxidation:
-
Dissolve the glycoprotein in 100 mM Sodium Acetate, pH 5.5, to a final concentration of 1-5 mg/mL.[6]
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.
-
Incubate the reaction on ice or at 4°C for 30 minutes in the dark.[6]
-
Quench the reaction (optional but recommended) by adding a quenching agent like sodium sulfite.
-
Remove excess periodate and exchange the buffer to 100 mM Sodium Acetate, pH 5.5, using a desalting column (e.g., Sephadex G-25).[4][6]
-
-
Biotinylation:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the oxidized glycoprotein solution to a final concentration of 5-10 mM.[6]
-
Incubate for 2 hours at room temperature.
-
(Optional) For difficult conjugations, add an aniline stock solution to a final concentration of 10-20 mM.
-
-
Purification:
Data Summary Table: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| pH | 4.5 - 5.5 | Optimal balance between carbonyl activation and hydrazide nucleophilicity.[1][3] |
| Buffer | 100 mM Sodium Acetate or MES | Provides buffering capacity in the optimal pH range without interfering amines.[2][4] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed within a few hours. |
| Reaction Time | 2 hours - Overnight | Typically sufficient for completion; can be extended for low-concentration reactants.[4] |
| Molar Excess | 20-50 fold excess of hydrazide | Drives the reaction towards product formation. |
| Catalyst (Optional) | 10-100 mM Aniline | Increases reaction rate, especially at pH > 6.0.[1] |
Reaction Mechanism and pH Effect
The following diagram illustrates the key steps in the hydrazone formation and the critical role of pH.
Caption: Hydrazone formation and the influence of pH.
References
-
Hydrazide-Biotin Technical Sheet. Interchim.
-
Dirksen, A., & Dawson, P. E. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry, 19(12), 2543–2548.
-
Fritz, K. S., et al. (2011). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. Journal of the American Society for Mass Spectrometry, 22(10), 1835–1845.
-
Umar, S., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(22), 5036–5042.
-
Biotin Hydrazide Labeling Reagents. AAT Bioquest.
-
Camarero, J. A., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. Bioconjugate Chemistry, 22(9), 1741–1748.
-
Biotin-Hydrazide Biotinylation Protocol. ProteoChem.
-
Trouble oxidizing and conjugating antibody with hydrazide-biotin. ResearchGate Discussion. (2017).
-
Biotin Hydrazide - Protein Carbonylation Probe. APExBIO.
-
This compound. BPS Bioscience.
-
Reaction of biotin-hydrazide with protein intermediates. ResearchGate.
-
Galibert, M., et al. (2020). Catalysis of Hydrazone and Oxime Peptide Ligation by Arginine. Organic Letters, 22(22), 8944–8948.
-
Biotinylate carboxyl groups with EDC and Biotin Hydrazide. Thermo Fisher Scientific.
-
This compound. MedKoo Biosciences.
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. The Journal of Organic Chemistry, 78(3), 1184–1189.
-
Galibert, M., et al. (2020). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv.
-
Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate.
-
Crisalli, P., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, 16(5), 1382–1385.
-
Azide-PEG3-biotin conjugate. Sigma-Aldrich.
-
pH-sensitive hydrazone bond: Topics by Science.gov. Science.gov.
-
Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
-
Biotin-PEG3-Azide. Tocris Bioscience.
-
This compound. BroadPharm.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. apexbt.com [apexbt.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. proteochem.com [proteochem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
Protein biotinylation is a powerful and widely used technique in life sciences for labeling and affinity purification of proteins. However, a common and significant challenge encountered by researchers is the aggregation of the target protein during or after the biotinylation process. This guide provides a comprehensive, in-depth resource for understanding the causes of protein aggregation in this context and offers practical, field-proven strategies and detailed protocols to mitigate this issue, ensuring the integrity and functionality of your biotinylated protein.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when facing protein aggregation during biotinylation.
Q1: Why is my protein aggregating or precipitating after I biotinylate it?
Protein aggregation post-biotinylation is often a result of disruptions to the protein's native structure and solubility. The primary causes include:
-
Over-biotinylation: Excessive labeling can introduce a high number of hydrophobic biotin molecules onto the protein surface. This can mask the naturally hydrophilic regions of the protein, leading to increased hydrophobic-hydrophobic interactions between protein molecules, which in turn causes aggregation.[1]
-
Inappropriate Buffer Conditions: The reaction buffer's pH and composition are critical. If the pH is too close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[1][2] Additionally, using amine-containing buffers like Tris can compete with the protein's primary amines for the biotinylation reagent, leading to inefficient labeling.[1][3]
-
High Protein Concentration: While a higher concentration can drive the biotinylation reaction, it also increases the chances of intermolecular interactions that can lead to aggregation.[1][4]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the chemical modification of biotinylation can further destabilize them.[1]
Q2: How can I quickly check if my protein is aggregated?
You can detect protein aggregation through several methods:
-
Visual Inspection: The most obvious sign is the appearance of visible precipitates or cloudiness in the solution.[5]
-
Spectrophotometry: An abnormally high light scattering reading during absorbance measurements can indicate the presence of aggregates.[5]
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume of the column as very large species.[5]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in your sample.[5]
Q3: Can I rescue my protein once it has aggregated?
Rescuing aggregated protein is challenging and often not possible without denaturation and refolding, which may not be feasible for all proteins. It is far more effective to prevent aggregation from occurring in the first place. However, for soluble aggregates, some of the stabilizing additives discussed below might help. For insoluble precipitates, recovery of functional protein is unlikely.
In-Depth Troubleshooting and Optimization Guides
This section provides a more detailed, systematic approach to troubleshooting and preventing protein aggregation during biotinylation.
Optimizing the Biotinylation Reaction
The conditions of the biotinylation reaction itself are the most critical factors to control.
Over-labeling is a frequent cause of aggregation.[1] It is crucial to determine the optimal molar excess of the biotinylation reagent empirically.
-
Recommendation: Start with a low molar ratio of biotin to protein (e.g., 5:1 or 10:1) and perform a titration to find the highest labeling efficiency that maintains protein solubility.[1] For some applications, a 1:1 stoichiometry is ideal.[1] For protein concentrations of 2-10 mg/mL, a ≥ 12-fold molar excess of biotin is a common starting point, while for concentrations ≤ 2 mg/mL, a ≥ 20-fold molar excess may be needed.[3]
The choice of buffer and its pH are paramount for maintaining protein stability.
-
Buffer Selection: Always use an amine-free buffer such as Phosphate Buffered Saline (PBS) or HEPES-buffered saline (HBS).[1][3] Buffers containing primary amines, like Tris, will compete with your protein for the biotinylation reagent.[1]
-
pH Control: Most NHS-ester-based biotinylation reactions are efficient at a pH between 7 and 9.[1][6] Crucially, ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain a net charge and electrostatic repulsion.[1][7] Proteins are generally least soluble at their pI.[7]
Higher protein concentrations can accelerate aggregation.
-
Recommendation: If you observe aggregation, try reducing the protein concentration. A typical working range is 1-10 mg/mL.[1]
Choosing the Right Biotinylation Reagent
The properties of the biotinylation reagent itself can significantly impact protein solubility.
-
Long-Chain Reagents: Biotinylation reagents with longer spacer arms can reduce steric hindrance, which may be beneficial for subsequent detection with avidin or streptavidin.[8]
-
PEGylated Reagents: Incorporating polyethylene glycol (PEG) chains into the spacer arm of the biotinylation reagent can significantly increase its hydrophilicity.[9] This helps to prevent aggregation of the biotinylated protein, especially during long-term storage.[9]
The following table summarizes key characteristics of different types of biotinylation reagents:
| Reagent Feature | Advantage | Impact on Aggregation |
| Short Spacer Arm | Minimal modification to protein size. | May not be sufficient to overcome steric hindrance for avidin binding. |
| Long Spacer Arm | Reduces steric hindrance for avidin binding.[8] | Can increase the hydrophobicity of the label, potentially increasing aggregation risk if over-labeled. |
| PEGylated Spacer Arm | Increases hydrophilicity and solubility of the labeled protein.[9] | Actively helps to prevent protein aggregation.[9] |
| Cleavable Spacer Arm | Allows for the release of the protein after capture.[8][9] | The cleavable linker itself can have varying properties (e.g., disulfide bonds). |
Utilizing Stabilizing Additives
The inclusion of certain excipients in your reaction and storage buffers can help maintain protein solubility.
-
Osmolytes: Glycerol, sucrose, and trehalose can stabilize the native protein structure.[1]
-
Amino Acids: Arginine and glutamate can reduce surface hydrophobicity and suppress protein-protein interactions.[1]
-
Reducing Agents: For proteins with cysteine residues not involved in structural disulfide bonds, including a reducing agent like DTT or TCEP can prevent the formation of incorrect disulfide bonds that lead to misfolding and aggregation.[1][7][10]
-
Non-denaturing Detergents: Low concentrations of non-denaturing detergents like Tween-20 or CHAPS can help solubilize proteins and prevent aggregation.[1][5][7]
Here is a table of commonly used stabilizing additives:
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose | 5-20% (v/v) for glycerol; 5-10% for sugars | Stabilize the native protein structure.[1] |
| Amino Acids | Arginine, Glutamate | 0.1 - 2 M | Reduce surface hydrophobicity and suppress protein-protein interactions.[1] |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent incorrect disulfide bond formation.[1][7][10] |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% | Solubilize proteins and prevent hydrophobic aggregation.[1][5][7] |
Post-Biotinylation Handling
Proper handling after the reaction is crucial to maintain protein stability.
-
Removal of Excess Biotin: Unreacted biotin should be removed promptly to prevent potential interference in downstream applications and to move the protein into an optimal storage buffer. This can be achieved through dialysis or desalting columns.[1]
-
Storage: For long-term storage, it is generally recommended to store biotinylated proteins at -80°C.[7][11] To prevent aggregation during freeze-thaw cycles, consider adding a cryoprotectant like glycerol and storing the protein in smaller aliquots.[7][11]
Experimental Protocols
Here are detailed step-by-step protocols for key procedures mentioned in this guide.
Protocol 1: Buffer Exchange using a Desalting Column
This method is ideal for rapid removal of excess, unreacted biotin and for buffer exchange post-biotinylation.
Materials:
-
Biotinylated protein sample
-
Pre-packed desalting column (e.g., PD-10)
-
Desired final storage buffer (e.g., PBS with 10% glycerol)
-
Collection tubes
Methodology:
-
Equilibrate the Column: Remove the storage buffer from the desalting column and equilibrate it with 3-5 column volumes of your desired final buffer.
-
Apply the Sample: Allow the equilibration buffer to drain completely. Carefully apply your biotinylated protein sample to the center of the column bed.
-
Elute the Protein: Once the sample has entered the column bed, add the final buffer and begin collecting fractions. The larger biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained and elute later.
-
Monitor Elution: Monitor the protein elution by measuring the absorbance of the fractions at 280 nm. Pool the fractions containing your protein.
Protocol 2: Dialysis for Removal of Excess Biotin
Dialysis is a more thorough but slower method for removing small molecules like unreacted biotin.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Large volume of dialysis buffer (at least 1000x the sample volume)
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Tubing/Cassette: If using tubing, cut to the desired length and hydrate according to the manufacturer's instructions.
-
Load Sample: Load your biotinylated protein sample into the dialysis tubing or cassette and seal securely.
-
Perform Dialysis: Immerse the sealed sample in a large beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.[1]
-
Change Buffer: For efficient removal of free biotin, change the dialysis buffer at least three times over 12-24 hours. A common schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally dialyzing overnight.[1]
-
Recover Sample: Carefully remove the sample from the dialysis tubing or cassette.
Visual Workflows
The following diagrams illustrate the decision-making process for troubleshooting protein aggregation during biotinylation.
Caption: Troubleshooting decision tree for protein aggregation.
References
-
Khan, F., et al. (2021). A novel approach for the purification of aggregation prone proteins. PLoS ONE, 16(11), e0259825. Retrieved from [Link]
-
Reddit. (2020). Protein precipitates when conjugated to biotin. r/labrats. Retrieved from [Link]
-
Fida Biosystems. (n.d.). Why is my protein sample aggregating? Retrieved from [Link]
-
Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Protein folding. Retrieved from [Link]
- Bond, M. D., & Hubbell, W. L. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 233-241.
- Fairhead, M., & Howarth, M. (2015). High-throughput Biotinylation of Proteins. In Methods in Molecular Biology (Vol. 1266, pp. 171–184). Humana Press.
- Schamel, W. W. (2001). Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by blue native PAGE. Journal of Immunological Methods, 252(1-2), 171-174.
-
G-Biosciences. (2012). Biotin Labeling: Key Points to Selecting Your Biotin Agent. Retrieved from [Link]
- Wang, Z., et al. (2023). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. International Journal of Molecular Sciences, 24(22), 16458.
-
ResearchGate. (2020). Are biotinylated proteins stable at -80 °C? Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on biotin-BSA elution efficiency. Retrieved from [Link]
- Rega, M. F., et al. (2025). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR Protocols, 6(1), 103001.
-
Biocompare. (n.d.). Biotin Labeling Reagents. Retrieved from [Link]
- Jobst, M. A., et al. (2014). pH-Dependent Deformations of the Energy Landscape of Avidin-like Proteins Investigated by Single Molecule Force Spectroscopy. PLoS ONE, 9(8), e105128.
-
ResearchGate. (2013). How to avoid protein aggregation during protein concentration? Retrieved from [Link]
-
Interchim. (n.d.). Biotinylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fidabio [fidabio.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. researchgate.net [researchgate.net]
Removing excess Biotin-PEG3-hydrazide after labeling reaction
Welcome to the technical support center for post-labeling purification of biomolecules modified with Biotin-PEG3-hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing excess biotinylation reagent, a critical step for ensuring the success of your downstream applications.
The Critical Importance of Removing Excess this compound
This compound is an aldehyde-reactive reagent, ideal for labeling glycoproteins and other carbohydrate-containing molecules. The reaction covalently attaches a biotin moiety, enabling high-affinity detection or purification using streptavidin-based systems. However, the labeling reaction mixture will inevitably contain a significant molar excess of unreacted this compound (MW ≈ 461.6 Da).[1]
Failure to remove this free biotin is one of the most common pitfalls in bioconjugation workflows. Excess free biotin will compete with your biotinylated protein for binding sites on streptavidin resins, beads, coated plates, or conjugated enzymes (e.g., Streptavidin-HRP). This competition leads to drastically reduced signal, high background noise, and inaccurate results in assays like ELISA, Western blotting, and pull-downs.[2]
This guide provides a comprehensive framework for selecting the appropriate purification strategy and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my labeling reaction is complete?
Before purification, it is crucial to stop or "quench" the reaction. This prevents further modification of your biomolecule and consumes any remaining reactive hydrazide groups on the biotin reagent. For hydrazide-aldehyde chemistry, this is often achieved by adding a quenching buffer containing a primary amine, such as Tris or glycine, which will react with any remaining aldehydes on your biomolecule.[3] However, if you have already oxidized your glycoprotein and are proceeding to purification, the primary goal is to remove the excess biotin hydrazide itself. Adding a small molecule aldehyde could also serve to quench the excess hydrazide.
Q2: What are the primary methods for removing excess this compound?
The most effective methods leverage the significant size difference between your labeled biomolecule (typically >10 kDa) and the small this compound molecule (~461.6 Da). The two most common and reliable techniques are:
-
Size-Exclusion Chromatography (SEC) / Desalting: A rapid method that separates molecules based on size using a porous resin. Larger molecules (your protein) pass through quickly, while smaller molecules (free biotin) are temporarily trapped in the pores and elute later.[4]
-
Dialysis: A classic method involving a semi-permeable membrane that allows small molecules like free biotin to diffuse into a large volume of external buffer, while retaining the larger labeled protein.[2]
Q3: How do I choose between Desalting Columns and Dialysis?
Your choice depends on your specific experimental needs, including sample volume, protein concentration, time constraints, and the required final buffer.
| Feature | Size-Exclusion / Desalting Columns | Dialysis |
| Speed | Fast (~10-15 minutes) | Slow (Several hours to overnight) |
| Sample Volume | Ideal for small to medium volumes (< 4 mL) | Suitable for a wide range of volumes, including large volumes |
| Protein Recovery | Generally high, but can be sensitive to sample volume and concentration.[5] | Typically very high, but potential for sample loss with very dilute samples or improper handling. |
| Buffer Exchange | Excellent; protein is exchanged into the column equilibration buffer in one step. | Excellent; allows for complete exchange into the desired final buffer. |
| Ease of Use | Very simple "spin-and-go" or gravity-flow formats available. | Requires more setup (membrane prep, large buffer volumes, stirring). |
| Recommendation | Best for rapid cleanup of multiple samples, especially when time is critical. | Best for gentle processing of sensitive proteins, large sample volumes, or when a very thorough buffer exchange is required. |
Purification Method Selection Guide
Use this decision tree to select the most appropriate purification strategy for your experiment.
Sources
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 3. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. goldbio.com [goldbio.com]
- 5. Protein Purification and Analytics Interactive Decision Tool | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Quantifying the Degree of Biotinylation
From the desk of a Senior Application Scientist:
Welcome to our technical guide on the quantification of biotinylation. Successfully conjugating biotin to your protein, antibody, or oligonucleotide is a critical first step in many assays, from ELISAs and Western blots to affinity purification and drug delivery systems.[1][2] However, "success" is not a binary outcome. The degree of biotinylation—the average number of biotin molecules per molecule of your protein—is a crucial parameter that dictates the performance of your downstream applications.
Under-biotinylation leads to weak signals and inefficient capture, while over-biotinylation can cause protein precipitation, loss of biological activity, or steric hindrance that blocks avidin binding.[3] This guide provides a comprehensive overview of common quantification methods, presented in a practical question-and-answer format to address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure your results are both accurate and reproducible.
Section 1: The HABA/Avidin Colorimetric Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is the most common method for estimating the degree of biotinylation.[4] It is a rapid, inexpensive, and straightforward spectrophotometric assay.
Frequently Asked Questions (FAQs)
Q: What is the scientific principle behind the HABA assay?
A: The HABA assay is a displacement assay. HABA dye binds to avidin, forming a yellow-orange complex that strongly absorbs light at 500 nm.[5] Biotin has a much higher affinity for avidin than HABA does (Kd for biotin-avidin is ~10-15 M, versus ~10-6 M for HABA-avidin).[6] When you introduce your biotinylated sample, the biotin displaces the HABA from the avidin binding sites. This causes a proportional decrease in absorbance at 500 nm.[5][7] By measuring this change in absorbance, you can calculate the concentration of biotin in your sample.[5][8]
Q: What are the critical prerequisites for my sample before starting the HABA assay?
A: This is a fundamentally important point. Your sample must be free of non-reacted or hydrolyzed biotin .[6][7] Any free biotin in the sample will displace HABA and be indistinguishable from the biotin conjugated to your protein, leading to a significant overestimation of the biotinylation degree.[7]
-
Self-Validation Check: Always perform dialysis or desalting (e.g., gel filtration column) on your sample after the biotinylation reaction and before quantification.[6][7]
Q: My lab doesn't have a kit. How do I prepare the HABA/Avidin solution?
A: While commercial kits with pre-measured reagents simplify the process, you can prepare the solution yourself.[5][7] A common protocol involves:
-
Prepare a HABA solution: Dissolve 12.1 mg of HABA in 4.95 mL of purified water, then add 50 µL of 1N NaOH to fully dissolve it.[8]
-
Prepare the final HABA/Avidin working solution: Add 5 mg of avidin and 300 µL of the HABA stock solution to 9.7 mL of Phosphate-Buffered Saline (PBS).[8]
Q: Can you provide a step-by-step protocol for the assay?
A: Certainly. The following protocol can be adapted for cuvettes or microplates.
Experimental Protocol: HABA Assay
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein sample (at a known concentration in mg/mL)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer and 1 mL cuvettes (or a microplate reader)
Procedure (Cuvette Format):
-
Equilibrate the HABA/Avidin solution to room temperature.[7]
-
Pipette 800 µL of PBS into a 1 mL cuvette and use it to zero the spectrophotometer at 500 nm.[7]
-
In a separate tube, reconstitute your HABA/Avidin premix if using a kit, or prepare the working solution.[7]
-
Add 100 µL of the HABA/Avidin solution to the 800 µL of PBS in the cuvette. Mix by gentle inversion.[7]
-
Measure the absorbance at 500 nm. This is your initial reading (A500 HABA/Avidin ). The value should ideally be between 0.9 and 1.3.[9]
-
Add 100 µL of your purified biotinylated protein sample to the cuvette. Mix well.[7][8]
-
Measure the absorbance at 500 nm again. Wait for the reading to stabilize for at least 15 seconds. This is your final reading (A500 HABA/Avidin/Biotin Sample ).[7][8]
Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin working solution to each well.[6][8]
-
Take an initial absorbance reading at 500 nm.
-
Incubate for a few minutes and take the final absorbance reading at 500 nm.
Q: How do I calculate the biotin-to-protein molar ratio from my absorbance readings?
A: The calculation uses the Beer-Lambert law. You will need the following information:
-
Your two absorbance readings (A500 HABA/Avidin and A500 HABA/Avidin/Biotin Sample).
-
The molar extinction coefficient (ε) of the HABA/avidin complex at 500 nm, which is 34,000 M-1cm-1.[5][7]
-
The path length (b) of your cuvette (typically 1 cm) or an empirically determined path length for your microplate setup (often ~0.5 cm for 200 µL).[8]
-
The concentration (mg/mL) and molecular weight ( g/mol ) of your protein.[8]
Calculation Steps:
-
Calculate the change in absorbance (ΔA500):
-
Calculate the concentration of biotin (mol/L) in the cuvette/well:
-
Biotin Conc. (M) = ΔA500 / ε
-
Assuming a 1 cm pathlength. Adjust if different.
-
-
-
Calculate the moles of biotin in your added sample:
-
Moles of Biotin = Biotin Conc. (M) x Total volume in cuvette/well (L)
-
-
Calculate the moles of protein added to the cuvette/well:
-
Moles of Protein = (Protein Conc. (g/L) / Protein MW ( g/mol )) x Volume of sample added (L)
-
-
Determine the final molar ratio:
-
Moles of Biotin / Moles of Protein
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The change in absorbance (ΔA500) is negative or near zero. | The protein has a very low level of biotinylation or none at all. | Repeat the biotinylation reaction using a higher molar ratio of the biotinylation reagent or try an alternative conjugation chemistry (e.g., sulfhydryl-reactive instead of amine-reactive).[7] |
| The final absorbance (A500 H/A/B) is very low (e.g., < 0.3). | The concentration of biotin in your sample is too high, displacing almost all the HABA. The assay is saturated. | Dilute your protein sample and repeat the measurement. Remember to account for this dilution factor in your final calculations.[7][9] |
| A precipitate formed in the assay solution. | Your sample buffer is incompatible. Buffers containing potassium salts (like some forms of PBS) can cause precipitation.[6][7] | Ensure your sample is in a recommended buffer like Tris-Buffered Saline (TBS) or a sodium phosphate-based PBS.[7] |
| Results are inconsistent between replicates. | Free (unconjugated) biotin was not fully removed from the sample. | Ensure thorough dialysis or desalting of your biotinylated protein before performing the assay.[6][7] |
Section 2: Fluorescence-Based Quantitation
For researchers requiring higher sensitivity or working with limited sample quantities, fluorescence-based assays offer a superior alternative to the colorimetric HABA method.
Frequently Asked Questions (FAQs)
Q: How does a typical fluorescent biotin quantitation assay work?
A: Most fluorescent kits operate on a similar displacement principle to the HABA assay but with a fluorescence resonance energy transfer (FRET) or quenching mechanism. A common setup uses a fluorescently-labeled avidin (e.g., with Alexa Fluor™ 488) complexed with HABA.[10][11] In this state, HABA acts as a quencher, suppressing the avidin's fluorescence.[11] When your biotinylated sample is added, biotin displaces the HABA quencher, leading to a quantifiable increase in fluorescence.[10][11] The amount of biotin is determined by comparing the sample's fluorescence to a standard curve generated with known concentrations of biocytin.[9][10]
Q: What are the main advantages and disadvantages compared to the colorimetric HABA assay?
| Feature | Fluorescent Assay | Colorimetric HABA Assay |
| Sensitivity | High (detects as little as 4 pmol).[11] | Lower. |
| Sample Volume | Low (typically ~10 µL).[10] | Higher (typically 100 µL).[8] |
| Equipment | Requires a fluorescence plate reader.[4][10] | Requires a standard spectrophotometer/plate reader.[4] |
| Interference | Sensitive to chromophoric proteins (e.g., HRP) or compounds that absorb near the reporter's excitation/emission wavelengths.[10] | Less prone to spectral interference. |
| BSA Interference | Cannot be used with samples containing albumin (BSA), as it interferes with HABA:avidin binding.[10] | Less susceptible to BSA interference. |
Q: Can you outline a general protocol for this method?
A: Absolutely. The key difference is the need to generate a standard curve.
Experimental Protocol: Fluorescent Assay
Materials:
-
Fluorescent Reporter (e.g., fluorescent avidin and HABA premix)
-
Biocytin or Biotin standards
-
Purified biotinylated protein sample
-
Black opaque 96-well microplate
-
Fluorescence plate reader (e.g., Excitation: 494 nm, Emission: 520 nm).[10]
Procedure:
-
Prepare a Standard Curve: Create a dilution series of the biocytin standard in your assay buffer (e.g., PBS).[9]
-
Sample Preparation: Prepare dilutions of your unknown biotinylated sample to ensure the reading falls within the linear range of the standard curve.
-
Plate Loading: Pipette 10 µL of each standard and each unknown sample dilution into separate wells of the black microplate.[9][10] Include a buffer-only blank.
-
Add Reporter: Add the fluorescent reporter solution to all wells according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time (often 5-15 minutes) at room temperature, protected from light.[11]
-
Read Fluorescence: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths.
-
Calculation:
-
Subtract the blank reading from all standards and samples.
-
Plot the fluorescence intensity of the standards versus their concentration and perform a linear regression to generate a standard curve.[9]
-
Use the equation from the standard curve to determine the biotin concentration in your unknown samples.[9]
-
Calculate the biotin-to-protein molar ratio as described in the HABA section.
-
Section 3: Alternative & Advanced Quantification Strategies
While dye-displacement assays are common, other methods can provide qualitative confirmation or more detailed quantitative data.
Frequently Asked Questions (FAQs)
Q: Is there a simple way to just confirm my biotinylation worked without precise quantification?
A: Yes. A Streptavidin Gel-Shift Assay is an excellent qualitative method. The principle is straightforward: streptavidin is a tetrameric protein that can bind up to four biotin molecules. When you incubate your biotinylated protein with an excess of streptavidin, you form a high-molecular-weight complex.
-
Procedure: Run two lanes on an SDS-PAGE gel: your biotinylated protein alone, and your biotinylated protein pre-incubated with streptavidin.
-
Result: A successful biotinylation will show a "shift" to a higher molecular weight band in the lane with streptavidin, confirming the binding interaction. This provides a robust, visual confirmation of success.
Q: What about a Dot Blot?
A: A dot blot is another simple, semi-quantitative method.[12]
-
Procedure: Spot a small amount of your biotinylated protein onto a nitrocellulose or PVDF membrane. After blocking, probe the membrane with streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP). Add a chemiluminescent or colorimetric substrate.
-
Result: The generation of a signal indicates the presence of biotin. You can compare the signal intensity to a dilution series of a known biotinylated control protein to get a semi-quantitative estimate.
Q: When is Mass Spectrometry (MS) the right tool?
A: Mass spectrometry is the gold standard when you need the most precise information. While more complex and expensive, it is unparalleled for:
-
Confirming Covalent Attachment: MS directly measures the mass of the protein or its digested peptides. A successful biotinylation results in a predictable mass shift corresponding to the addition of the biotin moiety.
-
Identifying Biotinylation Sites: By using peptide mapping (digesting the protein and analyzing the resulting peptides by LC-MS/MS), you can identify the exact amino acid residues that have been biotinylated.
-
Overcoming Limitations: MS is invaluable when dye-based assays are confounded by glycosylation or other post-translational modifications that make intact mass analysis difficult.
However, a key challenge in MS-based proteomics is that without enrichment, biotinylated peptides can be difficult to detect among a complex background of unlabeled peptides.[13][14]
Summary: Choosing Your Method
The right method depends on your specific needs for accuracy, throughput, sample availability, and available equipment.
| Method | Principle | Type | Sensitivity | Key Advantages | Key Limitations |
| HABA Assay | Colorimetric Displacement | Quantitative | Moderate | Fast, inexpensive, uses standard equipment.[4][5] | Requires more sample, can underestimate due to steric hindrance, buffer incompatibilities.[3][6] |
| Fluorescent Assay | Fluorescence De-quenching | Quantitative | High | High sensitivity, requires very little sample.[4][10] | Requires a fluorescence reader, potential for spectral interference, BSA incompatibility.[10] |
| Mass Spectrometry | Mass Shift Detection | Quantitative | Very High | Provides exact mass, site of modification, and degree of labeling. | Expensive, low throughput, requires specialized expertise and instrumentation. |
| Streptavidin Gel-Shift | MW change upon binding | Qualitative | Moderate | Simple, visual confirmation of successful conjugation. | Not quantitative, requires excess streptavidin. |
| Dot Blot | Affinity Detection | Semi-Quantitative | High | Fast, simple confirmation, requires minimal sample. | Not precisely quantitative, relies on comparison to standards.[15] |
References
-
HABA Biotin Quantification Kit. (n.d.). AnaSpec. Retrieved January 27, 2026, from [Link]
-
Biotinylation kits. (n.d.). Fisher Scientific. Retrieved January 27, 2026, from [Link]
-
How much biotin is coupled to my protein? The HABA/Avidin Assay. (2017, October 17). G-Biosciences. Retrieved January 27, 2026, from [Link]
-
A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containing avidin. (2024, September 15). protocols.io. Retrieved January 27, 2026, from [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Fluorometric Assay for Quantitation of Biotin Covalently Attached to Proteins and Nucleic Acids. (n.d.). Taylor & Francis. Retrieved January 27, 2026, from [Link]
-
An Alternative Method To Confirm Protein Biotinylation. (n.d.). Peak Proteins. Retrieved January 27, 2026, from [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014, August 13). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Biotin-Blot® Protein Detection Kit Instruction Manual. (n.d.). Bio-Rad. Retrieved January 27, 2026, from [Link]
-
Figure S1: A: Dot blot-based detection of biotinylation with... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotinylation | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. fishersci.ie [fishersci.ie]
- 6. anaspec.com [anaspec.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. tandfonline.com [tandfonline.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Biotin-PEG3-Hydrazide Conjugation: A Technical Guide to Reaction Optimization and Troubleshooting
Welcome to the technical support center for Biotin-PEG3-hydrazide applications. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique capabilities of hydrazone ligation for biotinylating aldehydes and ketones on biomolecules. As a self-validating system, the protocols and principles outlined herein are grounded in established chemical mechanisms and field-proven insights to ensure robust and reproducible results.
Section 1: Understanding the Chemistry: The "Why" Behind the Protocol
This compound is a biotinylation reagent that contains a hydrazide functional group (-NH-NH2) at the end of a three-unit polyethylene glycol (PEG) spacer. This hydrazide group specifically reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond. This conjugation strategy is particularly advantageous for labeling glycoproteins, where the carbohydrate moieties can be selectively oxidized to generate aldehyde groups, thus directing the biotinylation away from critical protein functional domains like antigen-binding sites on antibodies.[1]
The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon, forming a tetrahedral intermediate. The rate-limiting step at neutral pH is typically the acid-catalyzed dehydration of this intermediate to form the stable hydrazone bond.[2] Understanding this mechanism is crucial for optimizing reaction parameters.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of this compound.
Q1: What is the optimal pH for the this compound reaction?
The optimal pH is a balance between the nucleophilicity of the hydrazide and the need for acid catalysis for the dehydration step. Generally, the reaction is most efficient in a mildly acidic to neutral pH range.
-
Mildly Acidic (pH 4.5-6.0): This pH range often yields the fastest reaction rates as it provides sufficient acid catalysis for the dehydration of the tetrahedral intermediate.[2][3] Sodium acetate is a commonly used buffer in this range.
-
Neutral (pH 6.5-7.5): While the reaction may be slower than at acidic pH, performing the conjugation at neutral pH can be beneficial for sensitive proteins that may be unstable under acidic conditions. Phosphate-buffered saline (PBS) is a suitable buffer for this pH range.[3]
Q2: Can I use a catalyst to speed up the reaction?
Yes, nucleophilic catalysts such as aniline and its derivatives can significantly accelerate the rate of hydrazone formation, often by orders of magnitude.[4][5] Aniline functions by first forming a more reactive Schiff base with the aldehyde, which is then displaced by the hydrazide.[4] If your experimental conditions require a faster reaction time or if you are working with low concentrations of reactants, consider adding 10-100 mM of aniline to the reaction mixture.
Q3: What is the recommended reaction time and temperature?
Reaction time and temperature are interdependent and should be optimized for each specific application.
-
Time: Typical reaction times range from 2 hours to overnight at room temperature.[6][7] The reaction progress can be monitored by analytical methods such as HPLC or by assessing the degree of biotinylation.
-
Temperature: Most protocols recommend performing the conjugation at room temperature (around 20-25°C).[6][8] While increasing the temperature can increase the reaction rate, it can also accelerate the hydrolysis of the newly formed hydrazone bond and potentially denature the protein.[5] Therefore, a moderately elevated temperature (e.g., 37°C) might be beneficial for shorter incubation times, but this should be carefully evaluated. For sensitive biomolecules, performing the reaction at 4°C for a longer duration is a viable option.
Q4: How should I prepare and store this compound?
This compound has limited solubility in aqueous buffers. It is recommended to first dissolve the reagent in an organic solvent like dimethylsulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be added to the aqueous reaction mixture. Store the solid reagent and the DMSO stock solution at -20°C, protected from moisture.
Q5: Is the hydrazone bond stable?
The hydrazone bond is relatively stable, especially at neutral pH. However, it is susceptible to hydrolysis, and this process is accelerated under acidic conditions and at elevated temperatures.[5] This pH-dependent stability can be advantageous for applications like drug delivery, where release of a payload is desired in the acidic environment of endosomes or lysosomes.[4] If a more stable linkage is required, the hydrazone bond can be reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).[9]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during biotinylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biotinylation | Inefficient oxidation of glycoprotein: Insufficient periodate concentration or reaction time. | Optimize the sodium periodate concentration (typically 1-10 mM) and incubation time (15-30 minutes at 0-4°C). Ensure the periodate solution is freshly prepared. |
| Reaction buffer contains primary amines: Buffers like Tris or glycine will compete with the hydrazide for reaction with the aldehyde. | Use a non-amine containing buffer such as sodium acetate (pH 4.5-6.0) or phosphate-buffered saline (PBS, pH 7.0-7.5).[3] | |
| Suboptimal pH: The pH of the reaction mixture is outside the optimal range for hydrazone formation. | Verify the pH of your reaction buffer and adjust as necessary to be within the 4.5-7.5 range. | |
| Inactive this compound: The reagent may have hydrolyzed due to moisture. | Use a fresh vial of the reagent and ensure that the DMSO used to prepare the stock solution is anhydrous. | |
| Insufficient reaction time or temperature: The reaction has not proceeded to completion. | Increase the incubation time (e.g., overnight at 4°C or 2-4 hours at room temperature). A modest increase in temperature (e.g., to 37°C) can be tested, but monitor for protein instability or hydrazone bond hydrolysis. | |
| Protein precipitation | High degree of biotinylation: The introduction of multiple hydrophobic biotin molecules can lead to protein aggregation. | Reduce the molar excess of this compound in the reaction. The PEG spacer in this compound helps to mitigate this issue compared to non-PEGylated reagents.[9] |
| Protein instability: The protein may not be stable under the chosen reaction conditions (e.g., acidic pH). | Perform the reaction at a more neutral pH (6.5-7.5) and at a lower temperature (4°C). | |
| Inconsistent results between batches | Variability in the degree of glycosylation: If labeling a glycoprotein, the number of available carbohydrate sites may differ. | Characterize the glycosylation pattern of your protein if possible. Standardize the protein production and purification process to ensure consistency. |
| Incomplete removal of unreacted biotin: Residual biotinylation reagent can interfere with downstream applications. | Ensure thorough removal of unreacted this compound by dialysis or using a desalting column.[1] |
Section 4: Experimental Protocols
Protocol: Biotinylation of a Glycoprotein
This protocol describes the generation of aldehyde groups on a glycoprotein via periodate oxidation, followed by biotinylation with this compound.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Oxidation: a. Prepare a fresh 20 mM solution of sodium meta-periodate in the Reaction Buffer. b. Add the periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. c. Incubate the reaction on ice (0-4°C) for 30 minutes in the dark.
-
Quenching (Optional but Recommended): Add the Quenching Solution to a final concentration of 10-20 mM to consume any excess periodate. Incubate on ice for 5-10 minutes.
-
Buffer Exchange: Immediately remove the excess periodate and byproducts by passing the oxidized glycoprotein solution through a desalting column equilibrated with the Reaction Buffer.
-
Biotinylation: a. Prepare a 50 mM stock solution of this compound in anhydrous DMSO. b. Add the this compound stock solution to the oxidized glycoprotein solution to achieve a final concentration of 1-5 mM. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Quantification of Biotinylation: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[10]
Workflow Diagram
Caption: Workflow for the biotinylation of glycoproteins.
Reaction Mechanism Diagram
Caption: Mechanism of hydrazone bond formation.
Section 5: References
-
Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10359–10410. [Link]
-
Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(4), 1415–1423. [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 130(1), 33–35. [Link]
-
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved January 26, 2026, from [Link]
-
Debets, M. F., van Berkel, S. S., Schoffelen, S., Rutjes, F. P. J. T., van Hest, J. C. M., & van Delft, F. L. (2010). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 8(23), 5332–5338. [Link]
-
Interchim. (n.d.). Hydrazide-Biotin. Retrieved January 26, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Biotin-PEG3-hydrazide solubility in aqueous buffers
Welcome to the technical support center for Biotin-PEG3-hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent, with a special focus on solubility challenges in aqueous buffers.
Troubleshooting Guide: Overcoming Solubility Issues
This compound is a valuable reagent for biotinylating molecules with available aldehyde or ketone groups, such as oxidized glycoproteins.[1][2] However, its limited solubility in aqueous buffers can be a significant hurdle.[2] This guide provides a systematic approach to successfully dissolve and use this reagent in your experiments.
Issue 1: Reagent Precipitation Upon Addition to Aqueous Buffer
This is the most common issue, often resulting from the reagent's limited aqueous solubility and potential for "organic solvent shock" when a concentrated DMSO stock is added too quickly to the aqueous phase.[3]
Root Cause Analysis
-
Intrinsic Solubility: this compound has limited solubility in water.[2]
-
High Concentration of Organic Solvent: Adding a large volume of the DMSO stock solution can cause the protein in your sample to precipitate.[3]
-
Incorrect pH: The pH of the buffer can influence the solubility of both the reagent and the target molecule.[3]
Step-by-Step Protocol for Solubilization
-
Prepare a Concentrated Stock Solution in DMSO:
-
It is recommended to first dissolve this compound in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[1][2][4]
-
Prepare a stock solution at a concentration of 10-50 mM. For example, to prepare a 50 mM solution of this compound (MW: 461.58 g/mol ), dissolve 23.08 mg in 1 mL of DMSO.[5][6]
-
Ensure the reagent is completely dissolved. Gentle vortexing or brief sonication can aid dissolution.[7][8]
-
-
Dilution into Aqueous Buffer:
-
Crucial Step: Add the DMSO stock solution dropwise to your aqueous reaction buffer while gently vortexing or stirring.[3] This prevents localized high concentrations of DMSO that can cause precipitation of your biomolecule.[3]
-
The final concentration of DMSO in the reaction mixture should be kept to a minimum, ideally below 10%, to avoid denaturing proteins.[3]
-
-
Optimize Buffer Conditions:
-
The hydrazide-aldehyde reaction to form a hydrazone bond is most efficient at a slightly acidic to neutral pH, typically between pH 4.0 and 7.5.[2][5] For glycoprotein labeling, a pH of 5.5 is often used for the initial oxidation step, followed by conjugation at a similar or slightly higher pH.[9]
-
Avoid Buffers with Primary Amines: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the hydrazide for reaction with the aldehyde groups, thereby quenching the reaction.[10] Phosphate-buffered saline (PBS) or MES buffers are suitable alternatives.[6]
-
Visual Workflow: Solubilization and Conjugation
Caption: Key factors influencing the outcome of this compound conjugation.
References
-
Interchim. Hydrazide-Biotin. [Link]
-
BPS Bioscience. This compound. [Link]
-
Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]
-
Alsaiari, S. K., et al. (2021). Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(43), 18815-18828. [Link]
-
Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science, 4(4), 1364–1372. [Link]
-
LibreTexts Chemistry. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Li, J., et al. (2023). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, 59(8), 974-977. [Link]
-
Kumar, V., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science, 4(4), 1364–1372. [Link]
-
Bio-Techne. Antibody Conjugation Troubleshooting. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. interchim.fr [interchim.fr]
Validation & Comparative
A Senior Application Scientist's Guide to Cleavable vs. Non-Cleavable Biotinylation Reagents for Mass Spectrometry-Based Proteomics
In the landscape of proteomics, affinity purification coupled with mass spectrometry (AP-MS) stands as a cornerstone technique for elucidating protein-protein interactions, identifying post-translational modifications, and profiling cellular sub-proteomes. At the heart of many AP-MS workflows lies biotinylation—the covalent attachment of biotin to a protein of interest, enabling its highly specific capture. This guide provides a deep, comparative analysis of the two principal classes of reagents used for this purpose: non-cleavable and cleavable biotinylation reagents. We will explore the fundamental principles, experimental workflows, and critical decision points that enable researchers to select the optimal tool for generating high-quality, unambiguous mass spectrometry data.
The Core Challenge: The Unyielding Biotin-Streptavidin Bond
The remarkable utility of biotinylation stems from its interaction with streptavidin (or avidin), a protein that binds biotin with one of the highest known affinities in nature (dissociation constant, Kd ≈ 10⁻¹⁵ M).[1][2] This near-irreversible bond is a double-edged sword. While it allows for the stringent purification of biotinylated molecules from complex biological lysates, it simultaneously presents a significant challenge: eluting the captured proteins for downstream analysis without co-eluting contaminants or using harsh methods that are incompatible with mass spectrometry.[3][4] The choice between a non-cleavable and a cleavable reagent directly addresses this central problem.
Non-Cleavable Biotinylation Reagents: The Stalwart Standard
Non-cleavable reagents form a stable, permanent covalent bond between biotin and the target protein. This approach is valued for its simplicity and the extreme stability of the resulting conjugate.[5]
The Non-Cleavable Workflow: A Commitment to the Bead
The defining feature of this workflow is that the protein of interest remains bound to the streptavidin resin throughout the initial processing steps. Elution of identifiable peptides is almost exclusively achieved through on-bead enzymatic digestion.
Caption: Workflow using a non-cleavable biotinylation reagent.
Advantages and Disadvantages
| Feature | Non-Cleavable Reagents | Causality and Expert Insight |
| Linkage Stability | Excellent. The thioether or amide bond is highly resistant to chemical and enzymatic degradation. | This is the primary advantage, ensuring minimal loss of the tag during labeling and stringent washing steps.[5] |
| Elution Method | On-bead digestion. Harsh chemical elution (e.g., boiling in SDS, 8M guanidine-HCl) is required for intact protein, which is often incompatible with MS.[4][6] | The strength of the biotin-streptavidin bond forces this compromise. On-bead digestion is the most common workaround for MS applications. |
| MS Contamination | High Risk. On-bead digestion with trypsin inevitably cleaves the streptavidin protein itself, releasing large quantities of streptavidin-derived peptides. | These contaminant peptides are often highly abundant and can cause significant ion suppression in the mass spectrometer, masking the detection of lower-abundance peptides from the actual proteins of interest.[2] |
| MS Data Quality | Potentially Compromised. The biotin moiety remains attached to the peptide, altering its physicochemical properties. | This modification can negatively impact peptide ionization efficiency and lead to atypical fragmentation patterns in the MS/MS, complicating peptide identification and potentially reducing the number of identified proteins.[7][8] |
Common Non-Cleavable Reagents:
| Reagent Name | Target Functional Group | Key Feature |
| NHS-Biotin | Primary amines (-NH₂) | Amine-reactive; requires solubilization in an organic solvent like DMSO. |
| Sulfo-NHS-Biotin | Primary amines (-NH₂) | Water-soluble version of NHS-Biotin, ideal for labeling cell surface proteins without crossing the cell membrane. |
| Maleimide-PEG-Biotin | Sulfhydryls (-SH) | Cysteine-reactive; the PEG spacer arm can reduce steric hindrance. |
Cleavable Biotinylation Reagents: The Strategy of Release
Cleavable reagents represent a more sophisticated approach, designed specifically to overcome the elution problem. They incorporate a linker between the biotin molecule and the reactive group that can be selectively broken under mild conditions, allowing the release of the captured protein from the streptavidin resin.[1][9]
The Cleavable Workflow: Elution Before Digestion
This workflow introduces a critical "cleavage" step that liberates the target protein from the resin. This fundamental difference allows for a much cleaner sample to proceed to digestion and MS analysis.
Caption: Workflow using a cleavable biotinylation reagent.
Advantages and Disadvantages
| Feature | Cleavable Reagents | Causality and Expert Insight |
| Linkage Stability | Good to Moderate. Stability is dependent on the specific chemistry of the cleavable linker. | This is the main potential drawback. For example, disulfide-based linkers can be prematurely cleaved in the naturally reducing environment of the cell cytoplasm, leading to loss of labeled protein before capture.[3] Careful selection of the linker chemistry to match the experimental conditions is crucial. |
| Elution Method | Mild and specific. Elution is achieved by adding a chemical agent that breaks the linker (e.g., DTT for disulfide bonds). | This is the key advantage. It avoids harsh denaturants, which significantly reduces the co-elution of non-specifically bound proteins and results in a much cleaner sample.[3] |
| MS Contamination | Minimal to None. Because elution occurs before digestion, the streptavidin beads are discarded. | This completely eliminates the problem of streptavidin peptide contamination, dramatically improving the signal-to-noise ratio for peptides of interest during MS analysis.[3] |
| MS Data Quality | Excellent. The biotin tag is removed during cleavage, so the peptides analyzed by MS are in their native or near-native state. | Removing the bulky, charge-altering biotin tag restores the natural physicochemical properties of the peptides, leading to better ionization, more predictable fragmentation, and ultimately, more confident protein identifications.[7] |
Common Types of Cleavable Linkers:
| Linker Type | Cleavage Agent | Common Reagent Example | Expert Insight |
| Disulfide | Reducing agents (DTT, TCEP) | NHS-SS-Biotin, Sulfo-NHS-SS-Biotin | Most common type. Highly effective but susceptible to premature cleavage in reducing environments. Best for cell surface labeling or in vitro work.[1] |
| Acid-Labile | Mild acid (e.g., formic acid) | Acid-cleavable biotin-alkyne | Useful for applications where reducing agents must be avoided. Cleavage conditions are generally compatible with MS sample prep.[9][10] |
| Photocleavable | UV Light (e.g., ~365 nm) | Photocleavable Biotin | Offers precise temporal control over elution but may require specialized equipment. Care must be taken to avoid UV-induced damage to the protein sample.[11] |
| Diol | Periodate (e.g., sodium periodate) | Diol-cleavable probes | Provides an orthogonal cleavage strategy that is resistant to reducing agents and pH changes.[3] |
Head-to-Head Comparison: A Data-Driven Summary
| Parameter | Non-Cleavable Reagent Workflow | Cleavable Reagent Workflow |
| Primary Elution Strategy | On-bead enzymatic digestion | Chemical cleavage of linker |
| Elution Conditions | Denaturing (for digestion) | Mild, non-denaturing |
| Risk of Streptavidin Contamination | Very High | Eliminated |
| Risk of Non-Specific Binder Co-elution | High | Low |
| State of Analyzed Peptide | Biotin moiety remains attached | Tag is removed; peptide is native |
| Mass Spectrometry Compatibility | Moderate; potential for ion suppression and altered fragmentation | Excellent; cleaner spectra and more confident IDs |
| Ideal Use Case | Applications where absolute linker stability is the top priority and downstream MS analysis can tolerate contamination. | The vast majority of modern proteomics applications, especially for interaction studies (e.g., BioID) and PTM analysis. |
Experimental Protocols: A Practical Guide
The following protocols are designed as self-validating systems, providing a clear rationale for key steps.
Protocol 1: Purification with a Non-Cleavable Reagent (Sulfo-NHS-Biotin) & On-Bead Digestion
Objective: To enrich cell surface proteins and prepare them for MS analysis.
-
Cell Labeling:
-
Wash cultured cells (e.g., HeLa) three times with ice-cold PBS to remove contaminating proteins from the media.
-
Incubate cells with Sulfo-NHS-Biotin (0.5 mg/mL in PBS) for 30 minutes at 4°C. Causality: Performing the reaction on ice slows cellular processes like endocytosis, ensuring the labeling is restricted primarily to the cell surface.
-
Quench the reaction by adding a Tris-based buffer (50 mM Tris-HCl, pH 7.5) to consume any unreacted reagent.
-
-
Cell Lysis & Protein Capture:
-
Lyse the cells in a RIPA buffer containing protease inhibitors. Causality: The detergents in RIPA buffer effectively solubilize membrane proteins while protease inhibitors protect them from degradation.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
Incubate the clarified lysate with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C.
-
-
Washing (Critical Step):
-
Wash the beads sequentially with high-stringency buffers: 1) RIPA buffer, 2) High salt buffer (e.g., 1M KCl), 3) Urea buffer (e.g., 2M Urea), and finally 4) Ammonium bicarbonate (50 mM). Causality: This multi-step wash is essential to remove non-specifically bound proteins, which are a major source of background.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature and add iodoacetamide to 20 mM. Incubate in the dark for 30 minutes. Causality: Reduction and alkylation linearize the proteins by breaking and permanently modifying disulfide bonds, ensuring efficient digestion by trypsin.
-
Add sequencing-grade trypsin and incubate overnight at 37°C.[12]
-
-
Peptide Recovery & MS Preparation:
-
Collect the supernatant containing the digested peptides.
-
Perform a final wash of the beads with a solution like 80% acetonitrile/20% TFA to recover any remaining peptides.[6]
-
Combine the supernatants, acidify with formic acid, and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 2: Purification with a Cleavable Reagent (Sulfo-NHS-SS-Biotin)
Objective: To achieve cleaner enrichment of cell surface proteins for MS analysis.
-
Cell Labeling & Lysis:
-
Follow steps 1 and 2 from Protocol 1, but use Sulfo-NHS-SS-Biotin as the labeling reagent.
-
-
Washing:
-
Perform the same critical washing steps as in Protocol 1. Crucially, do not use any reducing agents in the wash buffers.
-
-
Elution via Cleavage (The Key Step):
-
After the final wash, resuspend the beads in an elution buffer containing 50 mM DTT in 50 mM ammonium bicarbonate.
-
Incubate for 1 hour at 56°C with gentle agitation. Causality: The DTT specifically cleaves the disulfide bond in the reagent's linker arm, releasing the captured proteins into the supernatant while the biotin tag remains bound to the beads.
-
Separate the beads using a magnet and collect the supernatant containing your purified, tag-free proteins.
-
-
In-Solution Digestion:
-
The eluted protein sample can now be processed like any standard proteomics sample.
-
Reduction & Alkylation: Even though DTT was used for elution, a second full reduction and alkylation step (as described in Protocol 1, step 4) is performed on the eluted proteins. Causality: This step is necessary to reduce and alkylate the native disulfide bonds within the proteins themselves, which is essential for complete digestion.
-
Add trypsin and incubate overnight at 37°C.
-
-
MS Preparation:
-
Acidify the peptide solution with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.
-
A Senior Scientist's Perspective: Making the Right Choice
For the modern proteomics lab, the choice is generally clear. While non-cleavable reagents are robust and have a historical place, the significant advantages offered by cleavable reagents in reducing sample complexity and eliminating streptavidin contamination make them the superior choice for nearly all mass spectrometry applications.
-
Choose a Non-Cleavable Reagent when: Your primary concern is the absolute, unequivocal stability of the biotin tag during a particularly harsh or lengthy experimental process before capture, and you have established workflows to mitigate MS contamination (e.g., using trypsin-resistant streptavidin resins[2] or extensive offline fractionation of peptides[6]).
-
Choose a Cleavable Reagent when: Your goal is to obtain the highest quality, most sensitive, and most easily interpretable mass spectrometry data. This is the recommended approach for discovering protein-protein interactions, identifying sites of modification, and performing quantitative proteomics, as it delivers a cleaner sample that is free of major contaminants and MS-interfering tags.[3]
Conclusion
The evolution from non-cleavable to cleavable biotinylation reagents reflects a broader trend in proteomics toward designing experiments that are increasingly compatible with the sensitivities and requirements of mass spectrometry. By understanding the causality behind each workflow—the harsh necessity of on-bead digestion for non-cleavable reagents versus the elegant release strategy of cleavable ones—researchers can make an informed decision. For those seeking to maximize the depth and confidence of their proteomic data, embracing a cleavable reagent strategy is not just a preference; it is a critical step toward experimental success.
References
-
Coffey, C. M., & Gronert, S. (2016). A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins. Analytical and Bioanalytical Chemistry, 408(3), 865–874. [Link]
-
Scheurer, S. B., Roesli, C., Neri, D., & Elia, G. (2005). A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins. Proteomics, 5(12), 3035–3039. [Link]
-
Oreate AI Blog. (2026, January 7). Study on the Properties and Applications of Biotin-Ss-NHS Ester. Oreate AI Blog. [Link]
-
ResearchGate. (2016, June 8). Difference between NHS-LC and NHS-SS biotin? ResearchGate. [Link]
-
Szychowski, J., Mahdavi, A., Hodas, J. J., Bagert, J. D., & Tirrell, D. A. (2010). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. Journal of the American Chemical Society, 132(11), 3642–3643. [Link]
-
Schiapparelli, L. M., McClatchy, D. B., Liu, H. H., Sharma, P., Yates, J. R., 3rd, & Cline, H. T. (2014). Direct detection of biotinylated proteins by mass spectrometry. Journal of Proteome Research, 13(9), 3966–3978. [Link]
-
McClatchy, D. B., Liu, H. H., Schiapparelli, L. M., & Yates, J. R., 3rd. (2015). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. Proteomics, 15(17), 2963–2967. [Link]
-
Verhelst, S. H., Fonović, M., & Bogyo, M. (2007). A simple and effective cleavable linker for chemical proteomics applications. Molecular & Cellular Proteomics, 6(8), 1461–1466. [Link]
-
Chen, Z., Gauthier, J. M., & Gsponer, J. (2020). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]
-
ResearchGate. (2025, August 7). Cleavable trifunctional biotin reagents for protein labelling, capture and release. ResearchGate. [Link]
-
Ste-croix, F., Ma, T., & Lajoie, G. A. (2021). Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins. Journal of Proteome Research, 20(4), 1884–1894. [Link]
-
Coffey, C. M., & Gronert, S. (2016). A cleavable biotin tagging reagent that enables the enrichment and identification of carbonylation sites in proteins. PubMed. [Link]
-
Reddit. (2024, November 11). Complicated issue: What is the best proteomics compatible way to release biotinylated proteins from syreptavidin beads? Please read details. Reddit. [Link]
-
Chen, Z., Gauthier, J. M., & Gsponer, J. (2021). Benchmarking and Automating the Biotinylation Proteomics Workflow. Journal of Proteome Research, 20(4), 1884–1894. [Link]
-
Schiapparelli, L. M., McClatchy, D. B., Liu, H. H., Sharma, P., Yates, J. R., 3rd, & Cline, H. T. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. [Link]
-
Couzens, A. L., Knight, J. D., Kean, M. J., Teo, G., Weiss, A., Dunham, W. H., Lin, Z. Y., Bagshaw, R. D., Sicheri, F., Pawson, T., Wrana, J. L., & Gingras, A. C. (2013). Proximity biotinylation and affinity purification are complementary approaches for the interactome mapping of chromatin-associated protein complexes. Molecular & Cellular Proteomics, 12(11), 3212–3221. [Link]
-
bioRxiv. (2021, March 18). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]
-
ResearchGate. (2025, August 9). (PDF) Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]
-
PMC - NIH. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PMC - NIH. [Link]
-
PubMed. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin. PubMed. [Link]
-
ResearchGate. (2016, July 13). How can I elute biotinylated peptides from Streptavidin Beads? ResearchGate. [Link]
-
DigitalCommons@TMC. (2022, September 16). Protocol for Establishing a Protein-Protein Interaction Network Using Tandem Affinity Purification Followed by Mass Spectrometry. DigitalCommons@TMC. [Link]
-
Protocols.io. (2020, November 9). Biotinylation of Membrane Proteins for Binder Selections. Protocols.io. [Link]
-
YouTube. (2019, December 9). Interactome Mass Spectrometry: Proximity-dependent Biotinylation for Mapping Protein Complexes. YouTube. [Link]
Sources
- 1. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. purepeg.com [purepeg.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Detectability of biotin tags by LC-MS/MS | bioRxiv [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Validation of Site-Specific Biotinylation on Glycoproteins
In the intricate world of glycoprotein research and therapeutic development, the ability to precisely attach a biotin label to a specific site on a glycoprotein is paramount. This site-specific biotinylation provides a powerful handle for purification, detection, and functional studies, far surpassing the utility of random labeling approaches. However, the true value of this elegant modification lies in its rigorous validation. This guide provides a comprehensive comparison of current methodologies for site-specific glycoprotein biotinylation and outlines the critical validation steps to ensure the integrity and reliability of your experimental outcomes.
The "Why" Behind Site-Specific Biotinylation: Moving Beyond Randomness
Traditional chemical biotinylation methods, such as those utilizing N-hydroxysuccinimide (NHS) esters, target primary amines on lysine residues and the N-terminus.[1][2] While straightforward, this approach results in a heterogeneous population of randomly labeled glycoproteins. This heterogeneity can lead to several experimental confounders:
-
Steric Hindrance: Biotinylation at or near the active site or a binding interface can impair the glycoprotein's biological function.
-
Inconsistent Labeling: The number and location of biotin molecules can vary between batches, leading to poor reproducibility.
-
Difficult Characterization: Identifying the precise location of each biotin tag on a randomly labeled protein is a significant analytical challenge.
Site-specific biotinylation overcomes these limitations by directing the biotin molecule to a predetermined location, ensuring a homogenous product with preserved functionality. This precision is crucial for applications ranging from targeted drug delivery and diagnostic development to elucidating complex biological interactions.
A Comparative Overview of Site-Specific Biotinylation Strategies
The choice of a site-specific biotinylation strategy depends on several factors, including the nature of the glycoprotein, the desired site of modification, and the available molecular biology and chemistry expertise. Here, we compare the leading enzymatic and chemoenzymatic approaches.
Enzymatic Labeling: Precision Through Biological Catalysis
Enzymatic methods leverage the high specificity of enzymes to attach biotin to a pre-defined recognition sequence engineered into the target glycoprotein.
-
BirA Ligase and the AviTag™: This widely used system employs the E. coli biotin ligase, BirA, which specifically recognizes and biotinylates a 15-amino acid peptide sequence known as the AviTag™.[3][4] The AviTag™ can be genetically fused to the N- or C-terminus or even inserted into an internal loop of the target glycoprotein. This method is highly specific and efficient, yielding a homogeneously biotinylated product.[3]
-
Sortase A (SrtA): This bacterial transpeptidase recognizes a specific C-terminal sorting signal (e.g., LPXTG) and cleaves the peptide bond between the threonine and glycine residues.[5] It then ligates a new substrate containing an N-terminal oligo-glycine motif.[5][6] By using a biotinylated oligo-glycine peptide, site-specific C-terminal biotinylation can be achieved.[5]
Chemoenzymatic Labeling: A Hybrid Approach for Glycan Targeting
Chemoenzymatic methods combine the specificity of enzymes with the versatility of chemical reactions to target the glycan moieties of glycoproteins. This is particularly advantageous as it allows for labeling native glycoproteins without the need for genetic engineering.
-
Glycan Remodeling and Click Chemistry: This powerful strategy involves enzymatically modifying the glycan structure to introduce a unique chemical handle, such as an azide or an alkyne.[7][8][9] For instance, a glycosyltransferase can be used to add a modified monosaccharide containing an azide group to the glycan chain.[10][11] This azide group can then be specifically reacted with a biotin molecule containing a complementary alkyne group via a "click chemistry" reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[12]
-
Galactose Oxidase (GAO) Labeling: GAO is an enzyme that selectively oxidizes the C6 hydroxyl group of terminal galactose and N-acetylgalactosamine residues to an aldehyde.[13] This aldehyde group serves as a chemical handle for conjugation with an aminooxy- or hydrazide-functionalized biotin molecule, forming a stable oxime or hydrazone bond, respectively.[10][13]
The Crucial Step: A Multi-faceted Approach to Validation
Successful site-specific biotinylation is only half the story. Rigorous validation is essential to confirm the success of the labeling reaction and to ensure the quality and homogeneity of the final product. A comprehensive validation workflow should address three key questions:
-
Is the glycoprotein biotinylated?
-
Where is the biotin located?
-
What is the efficiency of biotinylation?
Confirmation of Biotinylation
A straightforward initial step is to confirm the presence of the biotin tag on the glycoprotein.
-
Western Blot and Dot Blot Analysis: These immunological techniques are commonly used to detect biotinylated proteins.[12][14][15] The biotinylated glycoprotein is separated by SDS-PAGE (for Western blot) or spotted directly onto a membrane (for dot blot) and then probed with a streptavidin or anti-biotin antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) or a fluorophore for detection.[12][14] A strong signal indicates successful biotinylation.
Identification of the Biotinylation Site
The cornerstone of validating site-specific biotinylation is to unequivocally identify the location of the biotin tag. Mass spectrometry (MS) is the gold standard for this purpose.[10][14][16][17]
-
Mass Spectrometry (MS)-Based Peptide Mapping: This "bottom-up" proteomics approach involves digesting the biotinylated glycoprotein into smaller peptides using a protease like trypsin.[17][18] The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] By searching the fragmentation data against the known protein sequence, the specific peptide containing the biotin modification can be identified. The mass shift corresponding to the biotin tag will pinpoint the exact amino acid residue or glycan that was modified.[12]
Determination of Labeling Efficiency
Quantifying the extent of biotinylation is critical for ensuring batch-to-batch consistency and for applications where stoichiometry is important.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying biotin.[20] However, it often lacks the sensitivity required for accurately determining the biotin-to-protein ratio for high-value samples.[21]
-
Quantitative Mass Spectrometry: MS-based approaches can provide a more accurate determination of labeling efficiency. By comparing the ion intensities of the biotinylated and non-biotinylated versions of the target peptide, a ratio can be calculated to determine the percentage of biotinylation at a specific site.
-
Gel Shift Assays: For enzymatic biotinylation methods like the AviTag system, the addition of streptavidin to the biotinylated protein results in a noticeable shift in its migration on an SDS-PAGE gel.[3] By comparing the band intensities of the shifted and unshifted protein, the efficiency of biotinylation can be estimated.
Comparative Summary of Methods
| Method | Principle | Advantages | Disadvantages | Validation Focus |
| BirA-AviTag™ | Enzymatic ligation of biotin to a specific 15-amino acid tag.[3] | Highly specific, high efficiency, homogenous product. | Requires genetic engineering of the target protein. | Confirmation of biotinylation, MS for site verification. |
| Sortase A | Enzymatic ligation of a biotinylated oligo-glycine to a C-terminal recognition motif.[5] | Site-specific C-terminal labeling, homogenous product. | Requires genetic engineering and a specific C-terminal sequence. | Confirmation of biotinylation, MS for site verification. |
| Glycan Remodeling | Enzymatic modification of glycans to introduce a chemical handle for biotin conjugation.[7][10] | Targets native glycoproteins, allows for labeling without genetic modification. | Can be a multi-step process, may require specific glycan structures. | MS for glycan analysis and site confirmation, quantification of labeling. |
| Galactose Oxidase | Enzymatic oxidation of terminal galactose/GalNAc to create an aldehyde for biotin conjugation.[13] | Targets native glycoproteins, relatively simple one-step enzymatic reaction. | Requires accessible terminal galactose or GalNAc residues. | MS for site confirmation, quantification of labeling. |
Experimental Workflows and Protocols
To provide practical guidance, here are streamlined workflows for two common site-specific biotinylation and validation strategies.
Workflow 1: BirA-Mediated Biotinylation of an AviTag™-Fused Glycoprotein
Caption: Workflow for BirA-mediated biotinylation and validation.
Protocol: BirA Biotinylation
-
Reaction Setup: In a microcentrifuge tube, combine the purified AviTag™-glycoprotein (typically 10-50 µM), a 1.2-fold molar excess of BirA enzyme, 10 mM ATP, 10 mM MgCl₂, and 50 µM D-biotin in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Purification: Remove excess biotin and the BirA enzyme using size-exclusion chromatography or affinity chromatography specific for your glycoprotein.
Protocol: Validation by Western Blot
-
SDS-PAGE: Separate the biotinylated glycoprotein and a non-biotinylated control by SDS-PAGE.
-
Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Probing: Incubate the membrane with a streptavidin-HRP conjugate (e.g., 1:1000 dilution) in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Detection: Visualize the biotinylated protein using an ECL chemiluminescence kit and an imaging system.[12]
Workflow 2: Chemoenzymatic Biotinylation via Glycan Remodeling
Caption: Workflow for chemoenzymatic biotinylation and validation.
Protocol: Chemoenzymatic Biotinylation
-
Enzymatic Reaction: Incubate the purified glycoprotein with a specific glycosyltransferase (e.g., sialyltransferase) and a corresponding azide-modified sugar nucleotide donor (e.g., CMP-Neu5NAz) according to the enzyme manufacturer's protocol.[10]
-
Purification: Remove the enzyme and excess sugar nucleotide using an appropriate purification method.
-
Click Chemistry: To the azide-modified glycoprotein, add a molar excess of an alkyne-functionalized biotin (e.g., DBCO-biotin for SPAAC). The reaction is typically performed in PBS at room temperature for several hours to overnight.
-
Final Purification: Purify the biotinylated glycoprotein to remove unreacted biotin.
Protocol: Validation by MS-based Glycopeptide Analysis
-
Digestion: Digest the biotinylated glycoprotein with a protease (e.g., trypsin).
-
Enrichment (Optional): Biotinylated glycopeptides can be enriched using streptavidin affinity chromatography.[10]
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the glycopeptides and confirm the presence of the biotinylated, modified glycan at the expected glycosylation site.
Conclusion: Ensuring Confidence in Your Glycoprotein Research
Site-specific biotinylation is a sophisticated and powerful tool in the glycobiologist's arsenal. By moving away from random labeling methods, researchers can achieve a level of precision that enhances the reliability and reproducibility of their experiments. However, the true power of this technique is only realized through meticulous validation. By employing a multi-pronged approach that confirms biotinylation, pinpoints the modification site, and quantifies labeling efficiency, researchers can proceed with confidence, knowing that their biotinylated glycoproteins are well-characterized and fit for purpose. This commitment to rigorous validation is the bedrock of high-quality, impactful science in the field of glycoprotein research and beyond.
References
-
Cui, Z., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 4138–4145. [Link]
-
Zhang, H., & Li, X. (2021). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. National Institutes of Health. [Link]
-
Cui, Z., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC. [Link]
-
National Cancer Institute. (2019). Interactome Mass Spectrometry: Proximity-dependent Biotinylation for Mapping Protein Complexes. YouTube. [Link]
-
Parker, R. B., & Bertozzi, C. R. (2022). Proximity labeling technologies to illuminate glycan-protein interactions. PMC. [Link]
-
Nagy, G., et al. (2022). Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method. MDPI. [Link]
-
R&D Systems. (2019). R&D Systems Biotinylated Proteins. YouTube. [Link]
-
Sam-Hinton, C., et al. (2022). A glyco-engineering approach for site-specific conjugation to Fab glycans. PMC. [Link]
-
Wang, L. X., & Amin, M. N. (2018). Chemoenzymatic Methods for the Synthesis of Glycoproteins. PMC. [Link]
-
Nwosu, C. C., & Strum, J. S. (2011). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. PMC. [Link]
-
Van Den Abbeele, A., et al. (2023). Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications. National Institutes of Health. [Link]
-
Ramakrishnan, B., & Qasba, P. K. (2011). Site-Specific Linking of Biomolecules via Glycan Residues Using Glycosyltransferases. PMC. [Link]
-
Zeng, Y., et al. (2010). Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans. National Institutes of Health. [Link]
-
Biskup, C., et al. (2004). Chemoenzymatic synthesis of biotinylated nucleotide sugars as substrates for glycosyltransferases. PubMed. [Link]
-
Garapati, K., et al. (2023). Biotinylation reagents for the study of cell surface proteins. ResearchGate. [Link]
-
Bio-Techne. (n.d.). High-Throughput Glycan Characterization Using Simple Western. Bio-Techne. [Link]
-
Kim, D. M., et al. (2019). Sortase A-Catalyzed Site-Specific Coimmobilization on Microparticles via Streptavidin. ACS Publications. [Link]
-
St-Pierre, G., & Bertozzi, C. R. (2023). GlycoID Proximity Labeling to Identify O-GlcNAcylated Protein Interactomes in Live Cells. PMC. [Link]
-
Creative Biolabs. (n.d.). Technologies for Glycoprotein Analysis. Creative Biolabs. [Link]
-
Sam-Hinton, C., et al. (2022). A glyco-engineering approach for site-specific conjugation to Fab glycans. Taylor & Francis Online. [Link]
-
Wiley Analytical Science. (2019). Strategies for Glycoprotein Analysis. Wiley Analytical Science. [Link]
-
Maurer, D. P., et al. (2024). Production of site-specific antibody conjugates using metabolic glycoengineering and novel Fc glycovariants. PubMed. [Link]
-
Popp, M. W., et al. (2011). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. MIT Open Access Articles. [Link]
-
Cui, Z., et al. (2014). Direct detection of biotinylated proteins by mass spectrometry. PubMed. [Link]
-
AntBio. (2026). Biotin Labeling Technology: Principles, Methods, and Multidisciplinary. AntBio. [Link]
-
Fairhead, M., & Howarth, M. (2015). Site-specific biotinylation of purified proteins using BirA. PMC. [Link]
-
M&G Analytics and Synthesis. (n.d.). Proximity Labeling Techniques: Investigating Weak or Transient Protein Interactions. M&G Analytics and Synthesis. [Link]
-
Zhou, Q. (2014). Site-specific Antibody-Drug Conjugation through Glycoengineering. ResearchGate. [Link]
-
Wikipedia. (n.d.). Proximity labeling. Wikipedia. [Link]
-
Fairhead, M., & Howarth, M. (2015). Site-specific biotinylation of purified proteins using BirA. Immunology. [Link]
-
Northwestern University. (2017). Mass Spectrometry Techniques to Unravel the Heterogeneity of Glycoproteins. Northwestern University. [Link]
-
Bio-protocol. (2023). Developing glycoproteomics and glycoengineering approaches to investigate protein glycosylation. YouTube. [Link]
-
Hamelin, D. J., & Cornejo, M. (2016). Marked by association: Techniques for proximity-dependent labeling of proteins in eukaryotic cells. ResearchGate. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Site-specific biotinylation of purified proteins using BirA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific biotinylation of purified proteins using BirA. — Immunology [immunology.ox.ac.uk]
- 5. Sortase A transpeptidation produces seamless, unbranched biotinylated nanobodies for multivalent and multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A glyco-engineering approach for site-specific conjugation to Fab glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Production of site-specific antibody conjugates using metabolic glycoengineering and novel Fc glycovariants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycoproteomics enabled by tagging sialic acid- or galactose-terminated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Specific Linking of Biomolecules via Glycan Residues Using Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycoprotein Characterization Methods by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. Technologies for Glycoprotein Analysis - Creative Biolabs [creative-biolabs.com]
- 20. antbioinc.com [antbioinc.com]
- 21. punchout.mesoscale.com [punchout.mesoscale.com]
A Senior Application Scientist's Guide to Cell Surface Biotinylation: Evaluating the Efficacy of Biotin-PEG3-hydrazide
For researchers invested in deciphering the complexities of the cell surface proteome, the choice of a labeling reagent is a critical decision that dictates the scope and specificity of experimental outcomes. This guide provides an in-depth analysis of Biotin-PEG3-hydrazide, a targeted biotinylation reagent, and compares its performance against common alternatives in various cell types. We will explore the underlying chemistry, provide field-proven protocols, and present comparative data to empower you, the researcher, to make informed decisions for your cell surface studies.
The Principle of Specificity: Why Target Glycans?
The cell surface is a dynamic landscape of proteins, lipids, and carbohydrates. While many biotinylation techniques exist, the majority target ubiquitous functional groups like primary amines, leading to broad labeling of most surface proteins. However, many research questions—from studying viral entry to identifying cancer-specific biomarkers—demand a more focused approach.
This is the strategic advantage of this compound. It doesn't target the protein backbone directly. Instead, it selectively labels glycoproteins and other glycoconjugates, a subset of the surface proteome critical for cell signaling, adhesion, and immune recognition.[1][2][3] This specificity is achieved through a two-step chemical process that offers a level of control not available with pan-protein labeling methods.
The Chemistry of this compound Labeling
The efficacy of this compound hinges on the targeted generation of aldehyde groups on cell surface glycans.[1][3]
-
Oxidation: The process begins with the mild oxidation of cis-diols found in sialic acid and other sugar residues. Sodium periodate (NaIO₄) is used under controlled, cold conditions to cleave the bond between adjacent hydroxyl groups, converting them into reactive aldehydes.[4][5] This step is the key to the method's specificity, as these sugar moieties are almost exclusively found on glycoproteins and glycolipids.
-
Hydrazone Bond Formation: The hydrazide moiety (-NH-NH₂) of the this compound reagent then reacts specifically with these newly formed aldehydes.[3][6] This reaction, which occurs optimally at a slightly acidic pH (4-6), forms a stable covalent bond known as a hydrazone.[2][6]
The structure of this compound is intelligently designed:
-
Biotin: The high-affinity tag for subsequent detection or enrichment using streptavidin.[3]
-
PEG3 Spacer: A short, hydrophilic polyethylene glycol (PEG) linker. This spacer is critical as it imparts water solubility to the reagent, prevents aggregation of labeled proteins, and reduces steric hindrance, ensuring the biotin tag is readily accessible to streptavidin.[1]
-
Hydrazide: The carbonyl-reactive group that provides the chemical specificity for aldehydes.[3][6]
Caption: Chemical workflow for labeling cell surface glycoproteins.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a biotinylation reagent should be driven by the specific biological question. This compound excels in glycoprotein-focused studies, but other reagents offer distinct advantages for different applications.
| Reagent Class | Target Moiety | Typical Reagent | Specificity | Key Advantages | Key Limitations |
| Glycan-Reactive | Aldehydes (from oxidized sugars) | This compound | Glycoproteins, Glycolipids | High specificity for glycoconjugates; ideal for glycoproteomics; avoids modification of protein active sites.[1][2] | Requires an initial oxidation step; may not label non-glycosylated proteins of interest. |
| Amine-Reactive | Primary Amines (-NH₂) | Sulfo-NHS-LC-Biotin | All proteins with exposed lysines/N-termini | Simple one-step labeling protocol; no oxidation needed; provides a broad snapshot of the surface proteome.[7] | Lacks specificity; can modify functionally important lysine residues; may miss proteins with few exposed amines.[8] |
| Thiol-Reactive | Sulfhydryls (-SH) | Biotin-Maleimide | Proteins with exposed cysteines | Higher specificity than amine-reactive reagents as free cysteines are less abundant. | Requires accessible, reduced cysteine residues, which can be rare on the cell surface. |
| Proximity-Labeling | Tyrosine Residues | APEX2/HRP + Biotin-Tyramide | Proteins within nanometers of a targeted enzyme | Labels interaction partners and proteins in a specific microenvironment; powerful for studying protein complexes.[9] | Requires genetic engineering of cells; labeling is promiscuous within a defined radius.[9] |
| Direct Hydrazide Capture | Aldehydes (from oxidized sugars) | Hydrazide-coupled Beads | Glycoproteins, Glycolipids | Streamlined workflow by eliminating the biotinylation step; directly captures oxidized glycoproteins.[10] | Capture efficiency may differ from the biotin-streptavidin system; less versatile for detection applications. |
A study comparing different labeling efficiencies found that while amine-reactive reagents like sulfo-NHS-LC-LC-biotin are effective, they are less efficient at enriching cell surface proteins compared to glycan-targeted methods.[9] Furthermore, an improved method for amine biotinylation was shown to reduce intracellular contaminants by 3-fold, highlighting the persistent challenge of ensuring true cell-surface specificity with this approach.[11] In contrast, methods that target sialic acids via periodate oxidation followed by ligation have demonstrated high labeling efficiency, precipitating 40-55% of total labeled glycoproteins.[12]
Caption: Decision tree for selecting a biotinylation strategy.
Field-Proven Methodologies
The trustworthiness of any protocol lies in its reproducibility and the clarity of its steps. Below are detailed, self-validating protocols for glycoprotein labeling with this compound and a comparative protocol for general surface protein labeling with an amine-reactive reagent.
Protocol 1: Cell Surface Glycoprotein Labeling with this compound
This protocol is designed to specifically label glycoproteins on living cells, such as HEK293, A549, or primary cultures.[10][13]
Causality Behind Choices:
-
Temperature (4°C): All steps are performed on ice or at 4°C to halt membrane trafficking and endocytosis, ensuring only proteins present on the surface at the start of the experiment are labeled.[13][14]
-
Buffer (PBS, pH 6.5): A slightly acidic pH is used for the oxidation step, which is compatible with the subsequent hydrazide reaction that proceeds efficiently at pH 4-6.[2][10] Amine-free buffers like PBS or acetate are critical to avoid quenching the reaction.[3]
-
Quenching: A quenching step is essential to stop the reaction and remove excess reagent, preventing non-specific labeling after cell lysis.
Materials:
-
Cells in culture (adherent or suspension)
-
Ice-cold PBS, pH 6.5
-
Sodium meta-periodate (NaIO₄) solution (2 mM in ice-cold PBS, pH 6.5, prepared fresh)
-
This compound (stock solution of 50 mM in DMSO)
-
Quenching Buffer (e.g., 1 mM L-cysteine or 100 mM glycine in PBS)
-
Cell Lysis Buffer (RIPA or similar, with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash cultured cells (e.g., a 10 cm dish at 80-90% confluency) twice with 5 mL of ice-cold PBS, pH 6.5.[10]
-
Oxidation: Add 5 mL of the freshly prepared 2 mM NaIO₄ solution to the cells. Incubate on ice in the dark for 15-20 minutes with gentle rocking.
-
Wash: Aspirate the periodate solution and wash the cells three times with 5 mL of ice-cold PBS, pH 6.5 to remove all traces of the oxidizing agent.
-
Biotinylation: Dilute the this compound stock solution to a final concentration of 2 mM in ice-cold PBS, pH 6.5. Add 5 mL to the cells and incubate for 30-60 minutes at 4°C with gentle rocking.
-
Quenching: Aspirate the biotinylation solution and wash the cells three times for 5 minutes each with 5 mL of ice-cold Quenching Buffer to stop the reaction.[13]
-
Lysis: Lyse the cells directly on the plate by adding 1 mL of ice-cold Cell Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Enrichment: Add 50 µL of a 50% slurry of streptavidin-agarose beads to the clarified lysate. Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 2,000 x g for 2 min) and wash them 3-5 times with 1 mL of ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluate is now ready for analysis by Western blot or mass spectrometry.
Protocol 2: General Cell Surface Protein Labeling with Sulfo-NHS-LC-Biotin
This protocol provides a broader labeling of surface proteins by targeting primary amines.
Materials:
-
Cells in culture
-
Ice-cold PBS, pH 7.4-8.0
-
Sulfo-NHS-LC-Biotin
-
Quenching Buffer (100 mM Glycine or Tris in PBS)
-
Cell Lysis Buffer and Streptavidin beads (as above)
Procedure:
-
Cell Preparation: Wash cells twice with 5 mL of ice-cold PBS, pH 7.4-8.0. It is critical that this buffer is free of amines (like Tris).[7]
-
Biotinylation: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in PBS to a final concentration of 0.5-1.0 mg/mL. Add 5 mL to the cells and incubate on ice for 30 minutes with gentle rocking.[13]
-
Quenching: Aspirate the biotin solution and wash three times with ice-cold Quenching Buffer to stop the reaction by consuming any unreacted NHS-ester.[13]
-
Lysis and Enrichment: Proceed with steps 6-10 from Protocol 1.
Concluding Remarks: A Strategic Choice
This compound is not merely another biotinylation reagent; it is a specialized tool for the targeted investigation of the cell surface glycoproteome. Its efficacy lies in its chemical specificity, which allows researchers to isolate a functionally significant subset of surface proteins that are often overlooked by more general, amine-reactive labeling methods. By understanding the distinct advantages and mechanisms of different biotinylation strategies, researchers can better align their experimental design with their scientific objectives, leading to more precise and insightful data. The choice between targeted glycan labeling and broad amine labeling depends entirely on the question at hand, and having both tools in the arsenal is key to a comprehensive understanding of the cell surface.
References
-
Stadler, C., et al. (2011). Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin. PMC, NIH. [Link]
-
BPS Bioscience. This compound. [Link]
-
Bio-protocol. Cell Surface Protein Biotinylation and Analysis. [Link]
-
eLife. (2022). Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells. [Link]
-
ResearchGate. (2016). Difference between NHS-LC and NHS-SS biotin?. [Link]
-
Zeng, Y., et al. High-efficiency labeling of sialylated glycoproteins on living cells. SciSpace. [Link]
-
ResearchGate. (2019). What differences between Sulfo-NHS-SS-biotin and NHS-PEG4-Biotin reagents?. [Link]
-
Creative Biolabs. Hydrazide- Biotin - Interchim. [Link]
-
Biocompare. Biotin Labeling Reagents. [Link]
-
Gundry, R. L., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. [Link]
-
Interchim. Hydrazide- Biotin. [Link]
-
Bayer, E. A., et al. (1988). Biocytin hydrazide--a selective label for sialic acids, galactose, and other sugars in glycoconjugates using avidin-biotin technology. PubMed. [Link]
-
Journal of Visualized Experiments. (2017). Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
- 6. Biotin Hydrazide Biotins Conjugation Reagent - Creative Biolabs [creative-biolabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell-surface tethered promiscuous biotinylators enable comparative small-scale surface proteomic analysis of human extracellular vesicles and cells | eLife [elifesciences.org]
- 10. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Biotinylation: Selecting and Applying Reagents for Targeted Research
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of covalently attaching biotin to a molecule, stands as a cornerstone technique in this endeavor. The remarkable affinity of biotin for streptavidin and avidin provides a powerful and versatile tool for the detection, purification, and immobilization of proteins, nucleic acids, and other macromolecules. However, the success of any biotinylation-dependent application hinges on the judicious selection of the appropriate biotinylation reagent. This guide provides an in-depth comparison of commercially available biotinylation reagents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific research applications.
The Foundation: Understanding Biotinylation Chemistry
Biotinylation reagents are designed with three key components: the biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the target biomolecule. The choice of reactive group is the most critical determinant for a successful biotinylation strategy, as it dictates the specificity of the labeling reaction. The spacer arm's length and composition can also significantly impact the accessibility of the biotin tag for binding to avidin or streptavidin, and can influence the solubility of the labeled molecule.
Navigating the Options: A Comparative Analysis of Biotinylation Reagents
The vast array of available biotinylation reagents can be categorized based on their target functional group. Understanding the chemistry, advantages, and limitations of each class is essential for selecting the optimal reagent.
Amine-Reactive Reagents: The Workhorses of Biotinylation
Amine-reactive reagents are the most commonly used class of biotinylation agents, targeting the primary amines found on the N-terminus of proteins and the side chains of lysine residues.
NHS esters are widely used for their ability to form stable amide bonds with primary amines at physiological to slightly alkaline pH (7.2-8.5).
-
NHS-Biotin: This is a standard, membrane-permeable reagent suitable for labeling intracellular proteins.
-
Sulfo-NHS-Biotin: The addition of a sulfonate group to the NHS ring renders this reagent water-soluble and membrane-impermeable. This property is crucial for selectively labeling cell surface proteins.
Causality in Experimental Choice: The selection between NHS- and Sulfo-NHS-Biotin is dictated by the subcellular localization of the target protein. For intracellular targets, the hydrophobicity of NHS-Biotin allows it to traverse the cell membrane. Conversely, for cell-surface proteins, the charged nature of Sulfo-NHS-Biotin prevents its entry into the cell, ensuring exclusive labeling of the extracellular domains.
Data-Driven Comparison of Amine-Reactive Reagents:
| Reagent Type | Target | Key Feature | Half-life in Aqueous Solution (pH 7.0, 0°C) | Applications |
| NHS Esters | Primary Amines (-NH₂) | Membrane-permeable | ~4-5 hours | Labeling intracellular proteins, in vitro protein labeling. |
| Sulfo-NHS Esters | Primary Amines (-NH₂) | Membrane-impermeable, water-soluble | Similar to NHS esters | Cell surface protein labeling, labeling of proteins in aqueous solutions without organic solvents. |
Hydrolysis of NHS Esters: A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. The rate of hydrolysis increases with pH. For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 9. Therefore, it is imperative to prepare NHS ester solutions immediately before use and to perform reactions within the recommended pH range to maximize labeling efficiency.
A critical aspect of experimental design is the molar ratio of the biotinylation reagent to the protein. An insufficient ratio will result in low labeling efficiency, while an excessive ratio can lead to protein precipitation or inactivation due to modification of critical amine residues. For antibodies, a molar coupling ratio of 20:1 (reagent:protein) is a common starting point, with an optimal incorporation of 3-5 biotins per antibody. However, the optimal ratio should be empirically determined for each specific protein and application.
Workflow for Amine-Reactive Biotinylation of a Purified Protein:
Caption: General workflow for biotinylating a purified protein using an amine-reactive reagent.
Experimental Protocol: Biotinylation of Cell Surface Proteins
This protocol describes the selective labeling of proteins on the surface of adherent mammalian cells using a membrane-impermeable Sulfo-NHS-biotin reagent.
Materials:
-
Adherent cells cultured in appropriate vessels
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
EZ-Link™ Sulfo-NHS-SS-Biotin (or similar)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Preparation:
-
Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.
-
-
Biotinylation Reaction:
-
Immediately before use, dissolve the Sulfo-NHS-biotin reagent in ice-cold PBS (pH 8.0) to a final concentration of 0.5 mg/mL.
-
Add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate on a rocking platform for 30 minutes at 4°C. The low temperature minimizes endocytosis of the labeled proteins.
-
-
Quenching:
-
Aspirate the biotinylation solution and wash the cells three times with ice-cold quenching solution to stop the reaction by consuming any unreacted biotin reagent.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysate by centrifugation to pellet cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured biotinylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies specific to the protein of interest.
-
Sulfhydryl-Reactive Reagents: Targeting Cysteine Residues
Sulfhydryl-reactive reagents, such as those containing a maleimide group, provide a more targeted approach to biotinylation by reacting specifically with the sulfhydryl groups of cysteine residues. This is particularly useful when amine-reactive chemistry might inactivate the protein of interest.
Maleimide groups react with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the maleimide group itself is more prone to hydrolysis. The reaction of maleimides with thiols is approximately 1,000 times faster than with amines at neutral pH.
Causality in Experimental Choice: Maleimide-based biotinylation is the method of choice when the protein of interest has accessible cysteine residues and there is a concern that modifying lysine residues could compromise its function. It is also beneficial when a more site-specific labeling is desired, as cysteine residues are generally less abundant than lysines.
Data-Driven Comparison of Sulfhydryl-Reactive Reagents:
| Reagent Type | Target | Optimal pH | Bond Type | Key Feature | Applications |
| Maleimide-Biotin | Sulfhydryls (-SH) | 6.5-7.5 | Thioether | Highly specific for cysteines at neutral pH. | Site-specific labeling of proteins, labeling proteins sensitive to amine modification. |
Workflow for Sulfhydryl-Reactive Biotinylation:
Caption: General workflow for biotinylating a protein using a sulfhydryl-reactive reagent.
Carbonyl and Carboxyl-Reactive Reagents: Expanding the Labeling Landscape
For biomolecules that lack readily accessible amines or sulfhydryls, or for specific targeting of glycoproteins and carboxyl groups, other reactive chemistries are available.
These reagents react with carbonyl groups (aldehydes and ketones). A common application is the labeling of glycoproteins, where the carbohydrate moieties are first oxidized with sodium periodate to generate aldehydes, which then react with the hydrazide or alkoxyamine group.
Carboxyl groups (-COOH) on aspartate, glutamate, and the C-terminus of proteins can be targeted by using a biotin derivative containing a primary amine in the presence of a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC activates the carboxyl group, allowing it to react with the amine on the biotin reagent to form an amide bond.
Data-Driven Comparison of Carbonyl and Carboxyl-Reactive Reagents:
| Reagent Type | Target | Activating Agent | Bond Type | Key Feature | Applications |
| Hydrazide-Biotin | Aldehydes/Ketones | Sodium Periodate | Hydrazone | Specific for carbohydrate moieties on glycoproteins. | Glycoprotein labeling. |
| Amine-Biotin | Carboxyls (-COOH) | EDC | Amide | Targets aspartate, glutamate, and C-terminus. | Labeling proteins at carboxyl groups. |
Photoreactive Reagents: Non-Specific Labeling on Demand
Photoreactive biotinylation reagents are equipped with a group, typically an aryl azide, that becomes highly reactive upon exposure to UV light. This allows for the non-specific labeling of biomolecules, as the activated species can react with various C-H and N-H bonds. This approach is particularly valuable for labeling molecules that lack common functional groups or for capturing transient interactions in living cells (proximity labeling).
Data-Driven Comparison of Photoreactive Reagents:
| Reagent Type | Activation Wavelength | Key Feature | Applications |
| Aryl Azide-Biotin | ~350 nm | Non-specific labeling upon UV activation. | Labeling molecules without specific functional groups, proximity labeling. |
Beyond the Reaction: The Importance of Spacer Arms and Cleavability
The performance of a biotinylation reagent is not solely determined by its reactive group. The spacer arm and the option of cleavability play crucial roles in the downstream application.
Spacer Arms: Bridging the Gap
The spacer arm is the chemical chain that connects the biotin moiety to the reactive group. Its length is a critical factor, as a longer spacer arm can reduce steric hindrance and improve the accessibility of the biotin for binding to avidin or streptavidin. Polyethylene glycol (PEG) is a common component of spacer arms, as it imparts water solubility to the reagent and the labeled molecule, which can help prevent aggregation.
Cleavable Biotinylation Reagents: Releasing the Target
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making the elution of biotinylated molecules from streptavidin affinity matrices challenging. Cleavable biotinylation reagents incorporate a linker that can be broken under specific conditions, allowing for the gentle release of the captured molecule. A common example is a disulfide bond within the spacer arm, which can be cleaved by reducing agents like dithiothreitol (DTT). This is particularly advantageous when the integrity and function of the purified protein need to be preserved.
Ensuring Success: Quantifying Biotinylation and Troubleshooting
To ensure the reproducibility and success of experiments, it is essential to determine the extent of biotinylation. The most common method for this is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. HABA binds to avidin and has a characteristic absorbance. When a biotinylated sample is added, the biotin displaces the HABA, leading to a decrease in absorbance that is proportional to the amount of biotin present.
Common Troubleshooting Scenarios in Biotinylation:
| Problem | Possible Cause(s) | Solution(s) |
| Low Labeling Efficiency | - Inactive reagent (hydrolyzed).- Incorrect buffer pH.- Presence of competing nucleophiles (e.g., Tris, glycine).- Insufficient molar ratio of reagent to protein. | - Use fresh, high-quality reagents.- Ensure the reaction buffer is at the optimal pH for the chosen chemistry.- Use amine-free buffers for amine-reactive chemistry.- Empirically optimize the molar ratio of reagent to protein. |
| Protein Precipitation | - Over-biotinylation leading to changes in protein charge and solubility. | - Reduce the molar ratio of the biotinylation reagent.- Use a biotinylation reagent with a hydrophilic spacer arm (e.g., PEG). |
| Inconsistent Results | - Incomplete removal of unreacted biotin.- Batch-to-batch variation in antibody or protein preparation. | - Ensure thorough removal of excess reagent by dialysis or desalting.- Characterize each batch of protein before biotinylation. |
Conclusion: A Strategic Approach to Biotinylation
The selection of a biotinylation reagent is a critical decision that can significantly impact the outcome of a research project. By carefully considering the nature of the target molecule, the desired specificity of labeling, and the requirements of the downstream application, researchers can choose the optimal reagent for their needs. This guide, by providing a comparative overview of available reagents, detailed protocols, and troubleshooting advice, aims to equip scientists and drug development professionals with the knowledge and tools necessary to confidently and successfully implement biotinylation in their research.
References
-
G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin! Retrieved from [Link]
-
Bio-protocol. (n.d.). Biotinylation of Cell Surface Proteins. Retrieved from [Link]
- Jiang, X., et al. (2005). Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(1), 76–86.
-
G-Biosciences. (n.d.). HOOK™ Sulfo-NHS-Biotin, For the coupling of biotin to protein amine groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (+)-biotin NHS ester by coupling reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2011).
- ResearchGate. (2020). Dissociation Kinetics of the Streptavidin-Biotin Interaction Measured Using Direct Electrospray Ionization Mass Spectrometry Analysis. Analytical Chemistry, 92(17), 11735–11742.
- protocols.io. (2013).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
